molecular formula C26H23ClN2O6S B12365065 ML120 analog 1

ML120 analog 1

カタログ番号: B12365065
分子量: 527.0 g/mol
InChIキー: IOSUGCLQHJKTCK-UDWIEESQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ML120 analog 1 is a useful research compound. Its molecular formula is C26H23ClN2O6S and its molecular weight is 527.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H23ClN2O6S

分子量

527.0 g/mol

IUPAC名

2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H23ClN2O6S/c1-14(2)35-25(33)22-15(3)28-26-29(23(22)17-6-8-18(27)9-7-17)24(32)20(36-26)12-16-4-10-19(11-5-16)34-13-21(30)31/h4-12,14,23H,13H2,1-3H3,(H,30,31)/b20-12+

InChIキー

IOSUGCLQHJKTCK-UDWIEESQSA-N

異性体SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

正規SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

製品の起源

United States

Foundational & Exploratory

Unveiling the Molecular Targets of ML120 Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Biological Interactions and Identification Methodologies for a Promising Class of PTPN7 Inhibitors

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological target identification of ML120 analogs, a class of molecules centered around the inhibition of Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7), also known as Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details the primary molecular target, outlines the key signaling pathways modulated, presents quantitative data on inhibitor potency and selectivity, and provides in-depth experimental protocols for target identification and validation.

The Primary Biological Target: PTPN7 (HePTP)

ML120 and its analogs have been identified as potent and selective inhibitors of PTPN7. This protein tyrosine phosphatase plays a crucial role in regulating intracellular signaling cascades, particularly in hematopoietic cells. PTPN7 is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[1][2] By inhibiting PTPN7, ML120 analogs can enhance and prolong the activation of these pathways, which are pivotal in cellular processes such as proliferation, differentiation, and apoptosis.

Quantitative Analysis of ML120 Analog Activity

The potency and selectivity of ML120 analogs are critical parameters in their development as research tools and potential therapeutics. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). One of the well-characterized analogs, ML120 analog 1, acts as a competitive inhibitor of HePTP with a Ki value of 0.69 μM.

To assess the selectivity of potential PTPN7 inhibitors, screening against a panel of other protein tyrosine phosphatases is essential. The following table presents data from a high-throughput screening campaign that identified novel scaffolds with inhibitory activity against PTPN7 and other related phosphatases, illustrating the type of data crucial for evaluating selectivity. While not direct analogs of ML120, this data exemplifies the required quantitative analysis for lead compounds.

Compound IDPTPN7 IC50 (µM)PTPN5 IC50 (µM)PTPRR IC50 (µM)PTP1B IC50 (µM)
Scaffold 1a >100>10010>100
Scaffold 1b 50>1005>100
Scaffold 2a 255025>100
Scaffold 2b 102510>100

This table is representative of the type of data generated in inhibitor profiling studies. Specific data for a comprehensive panel of ML120 analogs is a key objective in their continued development.

Experimental Protocols for Target Identification and Validation

The identification and validation of the biological targets of ML120 analogs involve a multi-faceted approach, combining enzymatic assays with sophisticated proteomic techniques.

Biochemical Inhibition Assay for PTPN7

A robust and high-throughput biochemical assay is fundamental to determining the potency and selectivity of ML120 analogs against PTPN7. A commonly employed method is a fluorescence-based assay that measures the dephosphorylation of a synthetic substrate.

Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is non-fluorescent. Upon dephosphorylation by PTPN7, the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone, is generated. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 100 mM NaCl, and 0.01% Triton X-100.

    • Enzyme Solution: Recombinant human PTPN7 is diluted in assay buffer to the desired final concentration (e.g., 1 nM).

    • Substrate Solution: DiFMUP is dissolved in DMSO and then diluted in assay buffer to the desired final concentration (typically at or near the Km for PTPN7).

    • Inhibitor Solutions: ML120 analogs are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of each inhibitor concentration to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the PTPN7 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.

    • Record fluorescence readings every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each ML120 analog.

Chemical Proteomics for Off-Target Profiling

To identify the full spectrum of cellular targets for ML120 analogs, including potential off-targets that could lead to unforeseen biological effects or toxicities, chemical proteomics approaches are employed. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.

Principle: An ML120 analog is chemically modified with a linker and immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" is then used to "fish" for interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

Detailed Protocol:

  • Probe Synthesis:

    • Synthesize an ML120 analog containing a linker with a reactive functional group (e.g., a terminal alkyne or amine) at a position that does not interfere with its binding to the primary target.

    • Covalently attach the linker-modified analog to activated agarose beads.

  • Affinity Pull-Down:

    • Culture and harvest cells of interest (e.g., a hematopoietic cell line).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysate with the ML120 analog-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the analog.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

  • Data Analysis:

    • Compare the list of proteins identified from the ML120 analog beads to the control beads.

    • Proteins that are significantly enriched on the analog beads are considered potential targets or off-targets.

    • Further validation of these interactions can be performed using orthogonal methods such as Western blotting or enzymatic assays.

Signaling Pathways and Experimental Workflows

To visualize the biological context of ML120 analog activity and the experimental approaches for their target identification, the following diagrams are provided.

G cluster_upstream Upstream Activators cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth Factors Growth Factors MAP3K MAP3K Growth Factors->MAP3K Cytokines Cytokines Cytokines->MAP3K Stress Stress Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K ERK1/2 ERK1/2 MAP2K->ERK1/2 p38 p38 MAP2K->p38 Transcription Factors Transcription Factors ERK1/2->Transcription Factors p38->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Apoptosis Apoptosis Transcription Factors->Apoptosis PTPN7 PTPN7 (HePTP) PTPN7->ERK1/2 PTPN7->p38 ML120 ML120 Analog ML120->PTPN7

Caption: PTPN7 negatively regulates the ERK1/2 and p38 MAPK pathways.

G cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification ML120 Analog ML120 Analog Linker Attachment Linker Attachment ML120 Analog->Linker Attachment Immobilization on Beads Immobilization on Beads Linker Attachment->Immobilization on Beads Incubation with Beads Incubation with Beads Immobilization on Beads->Incubation with Beads Cell Lysate Cell Lysate Cell Lysate->Incubation with Beads Washing Washing Incubation with Beads->Washing Elution Elution Washing->Elution Eluted Proteins Eluted Proteins Elution->Eluted Proteins SDS-PAGE SDS-PAGE Eluted Proteins->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS LC-MS/MS In-gel Digestion->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Target Identification Target Identification Database Search->Target Identification

Caption: Workflow for chemical proteomics-based target identification.

This comprehensive guide provides a foundational understanding of the biological target identification of ML120 analogs. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers in their efforts to further characterize this important class of PTPN7 inhibitors and to accelerate the discovery of novel therapeutics targeting this critical signaling node.

References

The Structure-Activity Relationship of ML120 Analogs as Hematopoietic Protein Tyrosine Phosphatase (HePTP) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structure-activity relationship (SAR) for a series of β-carboline-based inhibitors related to the chemical probe ML120, a selective inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). HePTP is a key negative regulator of the MAP kinase signaling pathway in hematopoietic cells, making it a promising target for therapeutic intervention in various immunological disorders and malignancies. This document summarizes the available quantitative SAR data, provides detailed experimental methodologies for the synthesis and evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel HePTP inhibitors.

Introduction

Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as PTPN7, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. A primary function of HePTP is the dephosphorylation and subsequent inactivation of key components of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically p38 and Extracellular signal-regulated kinase (ERK). By downregulating these pathways, HePTP plays a crucial role in modulating T-cell activation and other immune responses. Dysregulation of HePTP activity has been implicated in various diseases, including certain types of leukemia. Therefore, small molecule inhibitors of HePTP are valuable tools for both studying the intricacies of MAPK signaling and for the potential development of novel therapeutics.

The chemical probe ML120 (also known as ML120B or MLN120B), with the chemical name N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide, was identified as a selective inhibitor of HePTP. This guide focuses on the structure-activity relationship of analogs based on the β-carboline scaffold of ML120.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available SAR data for ML120 and a limited series of its analogs. The data is derived from a probe report and highlights initial findings on the impact of substitutions on the β-carboline core and the nicotinamide (B372718) moiety on HePTP inhibitory activity.

Compound IDStructureHePTP IC₅₀ (µM)VHR IC₅₀ (µM)MKP-3 IC₅₀ (µM)
ML120 (Probe) N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide0.24>50>50
Analog 1 N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)nicotinamide1.5>50>50
Analog 2 N-(7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide3.2>50>50
Analog 3 N-(6-chloro-9H-beta-carbolin-8-yl)-2-methylnicotinamide5.8>50>50
Analog 4 N-(9H-beta-carbolin-8-yl)-2-methylnicotinamide12.1>50>50
Analog 5 2-methyl-N-(9-methyl-9H-beta-carbolin-8-yl)nicotinamide>50>50>50

SAR Summary:

  • Nicotinamide Substitution: The presence of a methyl group at the 2-position of the nicotinamide ring appears to be crucial for potent HePTP inhibition, as evidenced by the decreased activity of Analog 1 compared to ML120.

  • β-Carboline C6-Substitution: A chloro group at the C6 position of the β-carboline ring contributes significantly to potency. Removal of this group (Analog 2) leads to a notable decrease in activity.

  • β-Carboline C7-Substitution: A methoxy (B1213986) group at the C7 position also enhances inhibitory activity. Its absence (Analog 3) results in reduced potency.

  • Combined Substitutions: The combination of both the C6-chloro and C7-methoxy groups on the β-carboline scaffold, along with the 2-methylnicotinamide, as seen in ML120, provides the most potent inhibition in this series.

  • β-Carboline N9-Substitution: Methylation of the indole (B1671886) nitrogen (N9) of the β-carboline core, as in Analog 5, leads to a complete loss of activity, suggesting that an unsubstituted N9 is essential for binding to HePTP.

Experimental Protocols

General Synthesis of β-Carboline Analogs

The synthesis of N-aryl-β-carboline-8-amine analogs generally involves a multi-step process. While a specific detailed protocol for ML120 is not publicly available, a general synthetic route can be outlined based on established methods for β-carboline synthesis.

Step 1: Pictet-Spengler Reaction to form the Tetrahydro-β-carboline Core

  • L-tryptophan methyl ester is reacted with an appropriate aldehyde in an acidic medium (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding tetrahydro-β-carboline.

  • The reaction mixture is typically stirred at room temperature for several hours to overnight.

  • The product is isolated and purified by standard techniques such as column chromatography.

Step 2: Aromatization of the Tetrahydro-β-carboline

  • The tetrahydro-β-carboline is oxidized to the fully aromatic β-carboline. Common oxidizing agents include 10% palladium on carbon in a high-boiling solvent like xylene at reflux, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • The aromatic β-carboline is purified by recrystallization or column chromatography.

Step 3: Nitration and Reduction to form the 8-amino-β-carboline

  • The β-carboline is nitrated at the C8 position using a nitrating agent such as nitric acid in sulfuric acid.

  • The resulting nitro-β-carboline is then reduced to the 8-amino-β-carboline, typically using a reducing agent like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation.

Step 4: Amide Coupling to form the Final Product

  • The 8-amino-β-carboline is coupled with the desired carboxylic acid (e.g., 2-methylnicotinic acid for ML120) using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent like dimethylformamide (DMF).

  • The reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • The final product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.

Biochemical Assay for HePTP Inhibition

The inhibitory activity of the compounds against HePTP and other phosphatases is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

Materials:

  • Recombinant human HePTP, VHR, and MKP-3 enzymes.

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.1 mg/mL BSA.

  • p-Nitrophenyl phosphate (pNPP) solution: 10 mM in assay buffer.

  • Test compounds dissolved in DMSO.

  • 96-well microtiter plates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Add 2 µL of the test compound dilutions in DMSO to the wells of a 96-well plate. For the control wells, add 2 µL of DMSO.

  • Add 88 µL of the enzyme solution (e.g., 5 nM HePTP in assay buffer) to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the 10 mM pNPP solution to each well (final concentration 1 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percent inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for HePTP Inhibition

The cellular activity of the inhibitors is assessed by measuring their effect on the phosphorylation status of ERK in Jurkat T-cells.

Materials:

  • Jurkat T-cells.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Anti-CD3 antibody (OKT3) for T-cell stimulation.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Western blotting equipment.

Procedure:

  • Seed Jurkat T-cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour at 37°C.

  • Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for 10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of phospho-ERK.

Visualizations

HePTP Signaling Pathway

HePTP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT Ras Ras LAT->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 Transcription Gene Transcription (e.g., IL-2) ERK->Transcription Activation p38->Transcription Activation HePTP HePTP HePTP->ERK Dephosphorylation HePTP->p38 Dephosphorylation ML120 ML120 ML120->HePTP Inhibition

Caption: HePTP negatively regulates the MAPK signaling pathway.

Biochemical Assay Workflow

Biochemical_Assay_Workflow start Start dispense_compound Dispense Compound/ DMSO to 96-well Plate start->dispense_compound add_enzyme Add HePTP Enzyme Solution dispense_compound->add_enzyme pre_incubate Pre-incubate at RT for 15 min add_enzyme->pre_incubate add_substrate Add pNPP Substrate Solution pre_incubate->add_substrate incubate_37 Incubate at 37°C for 30 min add_substrate->incubate_37 stop_reaction Stop Reaction with NaOH incubate_37->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the pNPP-based HePTP inhibition assay.

Cellular Assay Workflow

Cellular_Assay_Workflow start Start seed_cells Seed Jurkat T-cells start->seed_cells pre_treat Pre-treat with Compound/ DMSO for 1 hr seed_cells->pre_treat stimulate_cells Stimulate with anti-CD3 for 10 min pre_treat->stimulate_cells lyse_cells Wash and Lyse Cells stimulate_cells->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant sds_page SDS-PAGE and Western Blot Transfer protein_quant->sds_page immunoblot Immunoblot for p-ERK and Total ERK sds_page->immunoblot detect_signal Chemiluminescent Detection immunoblot->detect_signal analyze_results Quantify Band Intensities detect_signal->analyze_results end End analyze_results->end

Caption: Workflow for the cellular Western blot assay.

Conclusion

The β-carboline scaffold, as exemplified by the chemical probe ML120, represents a promising starting point for the development of potent and selective HePTP inhibitors. The initial SAR data indicates that specific substitutions on both the β-carboline core and the nicotinamide side chain are critical for high-affinity binding. This technical guide provides a foundational understanding of the SAR for this series, along with detailed methodologies for their synthesis and evaluation. Further exploration of the chemical space around the ML120 scaffold is warranted to optimize potency, selectivity, and drug-like properties, which could ultimately lead to the development of novel therapeutics for a range of immunological and oncological indications.

In Vitro Activity of ML120 Analog 1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of ML120 analog 1, a selective inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details its inhibitory potency, selectivity against other phosphatases, the experimental protocols used for its characterization, and its role within the cellular signaling cascade.

Core Quantitative Data

This compound, also identified as probe ML119 (PubChem CID: 1357397), is a competitive inhibitor of HePTP.[1][2] The following tables summarize its key quantitative in vitro activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against HePTP

ParameterValue (µM)Inhibition Type
Ki0.69 ± 0.20Competitive
IC500.21-

Table 2: Selectivity of this compound against Other Protein Tyrosine Phosphatases (PTPs)

PhosphataseSelectivity (Fold over HePTP)
VHR19.5
MKP-342
CD458.8
Shp24.1
TCPTP2.6
Lyp1.4
LAR>50
PTP1B4.3

HePTP Signaling Pathway and Inhibition by this compound

Hematopoietic Protein Tyrosine Phosphatase (HePTP) is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38.[1][3][4] By dephosphorylating these kinases, HePTP terminates the signaling cascade that is crucial for T-cell activation and other hematopoietic cell functions.[5] Inhibition of HePTP by this compound blocks this dephosphorylation, leading to sustained activation of ERK1/2 and p38.[1]

HePTP_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects TCR T-Cell Receptor (TCR) Activation MEK MEK TCR->MEK MKK3_6 MKK3/6 TCR->MKK3_6 ERK ERK1/2 MEK->ERK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Transcription Gene Transcription (e.g., IL-2) ERK->Transcription HePTP HePTP ERK->HePTP p38->Transcription p38->HePTP HePTP->ERK dephosphorylates HePTP->p38 dephosphorylates ML120 This compound ML120->HePTP inhibits HTS_Workflow start Start dispense_compounds Dispense Compounds/ Controls into Plate start->dispense_compounds add_enzyme Add HePTP Enzyme dispense_compounds->add_enzyme add_substrate Add pNPP Substrate (Initiate Reaction) add_enzyme->add_substrate incubation Incubate at Room Temp add_substrate->incubation add_detection Add BioMol Green Reagent incubation->add_detection read_plate Measure Absorbance add_detection->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

References

Small Molecule Inhibitors of Hematopoietic Tyrosine Phosphatase (HePTP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

Hematopoietic tyrosine phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7), is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, primarily in hematopoietic cells.[1][2] By dephosphorylating and inactivating key kinases such as ERK1/2 and p38, HePTP plays a pivotal role in modulating T-cell activation, proliferation, and differentiation.[3][4][5] Dysregulation of HePTP has been implicated in various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and acute myelogenous leukemia (AML), making it an attractive therapeutic target.[1][6] This technical guide provides a comprehensive overview of the current landscape of small molecule inhibitors targeting HePTP, intended for researchers, scientists, and drug development professionals. We delve into the signaling pathways governed by HePTP, detail the experimental protocols for identifying and characterizing inhibitors, and present a structured summary of known small molecule inhibitors and their reported potencies.

HePTP in Cellular Signaling

HePTP is a 38-kDa non-receptor protein tyrosine phosphatase (PTP) predominantly expressed in hematopoietic cells.[7][8] It is composed of a C-terminal catalytic PTP domain and a short N-terminal extension containing a kinase interaction motif (KIM).[7][9] The KIM is crucial for the specific recognition and binding of its primary substrates, the MAP kinases ERK1/2 and p38.[4][7]

In resting T-cells, HePTP is associated with the unphosphorylated forms of ERK and p38, sequestering them in the cytoplasm and maintaining them in an inactive state.[10] Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK and p38 by upstream kinases. Activated MAPKs can then translocate to the nucleus to regulate gene expression. HePTP acts as a crucial feedback regulator by dephosphorylating the phosphotyrosine residue within the activation loop of ERK and p38, thus terminating the signal.[1][3]

The interaction between HePTP and MAPKs is dynamic and subject to further regulation. For instance, phosphorylation of HePTP at Serine 23 by cAMP-dependent protein kinase (PKA) can disrupt its association with ERK2, thereby promoting MAPK signaling.[11]

Below is a diagram illustrating the central role of HePTP in the MAPK signaling pathway.

HePTP_Signaling_Pathway TCR TCR Upstream_Kinases Upstream Kinases (e.g., MEK1/2) TCR->Upstream_Kinases ERK_p38_inactive ERK / p38 (inactive) Upstream_Kinases->ERK_p38_inactive Phosphorylation ERK_p38_active p-ERK / p-p38 (active) HePTP HePTP ERK_p38_inactive->HePTP Binding (KIM) Transcription_Factors Transcription Factors ERK_p38_active->Transcription_Factors Activation HePTP->ERK_p38_active Dephosphorylation HePTP_inhibitor Small Molecule Inhibitor HePTP_inhibitor->HePTP Inhibition Transcription_Factors_nucleus Transcription Factors Transcription_Factors->Transcription_Factors_nucleus Translocation Gene_Expression Gene Expression (Cell Proliferation, Differentiation) Transcription_Factors_nucleus->Gene_Expression

Caption: HePTP's role in regulating the MAPK signaling pathway.

Small Molecule Inhibitors of HePTP

The development of potent and selective small molecule inhibitors of HePTP is a promising strategy for the treatment of certain cancers.[1] The highly conserved nature of the PTP active site presents a significant challenge for achieving selectivity.[1] However, unique structural features in the periphery of the HePTP active site can be exploited for the design of selective inhibitors.[1] Several classes of small molecule inhibitors have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies.[1][6][8][12][13]

Summary of HePTP Inhibitors

The following table summarizes the quantitative data for several reported small molecule inhibitors of HePTP.

Compound ID/ClassIC50 (µM)Ki (µM)Assay TypeTargetSelectivity NotesReference(s)
ML119 (CID-1357397) 1.8N/AColorimetric (pNPP) / Fluorescent (OMFP)HePTPSelective over a panel of other PTPs.[12]
ML120 (CID-4302116) 2.5N/AColorimetric (pNPP) / Fluorescent (OMFP)HePTPSelective over other MAPK-regulating phosphatases.[8][14]
Phenoxyacetic Acids 1.2 - 100.69Colorimetric (pNPP)HePTPCompetitive inhibitor. Shows selectivity over CD45 (8.8-fold), Shp2 (4.1-fold), PTP1B (4.3-fold), and LAR (>50-fold).[6][6]
Cyclopenta[c]quinolinecarboxylic acids 10 - 50N/AFluorescent (DiFMUP)PTPN5/RR/N7Identified as a scaffold for inhibiting the KIM-containing PTP family.[13]
2,5-dimethylpyrrolyl benzoic acids 10 - 50N/AFluorescent (DiFMUP)PTPN5/RR/N7Another scaffold identified for inhibiting the KIM-containing PTP family.[13]
Compound 1 (from[1]) 1.1N/AFluorescent (OMFP)HePTPSelectively inhibited HePTP over PTP-SL, SHP2, and TCPTP (5-fold), PTP1B (8-fold), VHR (9-fold), LYP (9-fold), SHP1 (12-fold), CD45 (15-fold), STEP (30-fold), and LAR (348-fold).[1][1]

N/A: Not Available

Experimental Protocols for HePTP Inhibition Assays

The identification and characterization of HePTP inhibitors rely on a combination of biochemical and cell-based assays.

Biochemical Assays for HePTP Activity

Biochemical assays directly measure the enzymatic activity of purified HePTP in the presence of a test compound. Common methods utilize generic phosphatase substrates that produce a detectable signal upon dephosphorylation.

3.1.1. Colorimetric Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This assay is frequently used for high-throughput screening (HTS).[1][12]

  • Principle: HePTP dephosphorylates the colorless substrate p-nitrophenyl phosphate (pNPP) to produce p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.

  • Materials:

    • Purified recombinant HePTP enzyme.[15]

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

    • pNPP substrate solution.

    • Test compounds dissolved in DMSO.

    • 384-well microplate.

    • Plate reader capable of measuring absorbance at 405 nm.

  • Protocol:

    • Add test compounds at various concentrations to the wells of a 384-well plate.

    • Add purified HePTP enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPP substrate solution.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong base like NaOH).

    • Measure the absorbance at 405 nm.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

3.1.2. Fluorescent Assay using 3-O-Methylfluorescein Phosphate (OMFP)

This is a more sensitive assay often used for dose-response confirmation and kinetic studies.[1]

  • Principle: HePTP dephosphorylates the non-fluorescent substrate OMFP to produce the highly fluorescent 3-O-methylfluorescein.

  • Materials:

    • Purified recombinant HePTP enzyme.

    • Assay buffer.

    • OMFP substrate solution.

    • Test compounds.

    • 384-well black microplate.

    • Fluorescence plate reader (e.g., excitation at 485 nm, emission at 525 nm).

  • Protocol:

    • Dispense test compounds into the wells of a 384-well plate.

    • Add HePTP enzyme and incubate.

    • Start the reaction by adding OMFP.

    • Monitor the increase in fluorescence over time in a kinetic mode.

    • The initial reaction velocity is calculated from the linear portion of the progress curve.

    • Determine IC50 values by plotting the initial velocity against the inhibitor concentration.

Cell-Based Assays for HePTP Inhibition

Cell-based assays are crucial to confirm that a compound can penetrate the cell membrane and inhibit HePTP in a physiological context.[1][6]

3.2.1. Western Blot Analysis of ERK/p38 Phosphorylation

This assay directly measures the phosphorylation status of HePTP's endogenous substrates.[1][6]

  • Principle: Inhibition of HePTP in T-cells is expected to lead to an increase and prolongation of ERK and p38 phosphorylation upon TCR stimulation.

  • Materials:

    • Jurkat T-cells (or other suitable hematopoietic cell line).

    • Cell culture medium.

    • Test compounds.

    • TCR stimulating agent (e.g., anti-CD3 antibody like OKT3).[1][6]

    • Lysis buffer.

    • Primary antibodies: anti-phospho-ERK1/2, anti-phospho-p38, anti-total-ERK1/2, anti-total-p38.

    • Secondary HRP-conjugated antibodies.

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Protocol:

    • Culture Jurkat T-cells to the desired density.

    • Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 45 minutes) at 37°C.[1][6]

    • Stimulate the T-cell receptor (TCR) for a short period (e.g., 5 minutes) with a stimulating agent.[1][6]

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total ERK and p38.

    • Incubate with secondary antibodies and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative levels of phosphorylated kinases.

The following diagram outlines a general workflow for the identification and characterization of HePTP inhibitors.

HePTP_Inhibitor_Workflow HTS High-Throughput Screening (e.g., pNPP assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response Confirmation (e.g., OMFP assay) Hit_Compounds->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Selectivity Selectivity Profiling (Panel of PTPs) IC50->Selectivity Selective_Hits Selective Hits Selectivity->Selective_Hits Cell_Based Cell-Based Assays (Western Blot for p-ERK/p-p38) Selective_Hits->Cell_Based Active_In_Cells Cell-Active Hits Cell_Based->Active_In_Cells SAR Structure-Activity Relationship (SAR) Studies Active_In_Cells->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: Workflow for HePTP inhibitor discovery and characterization.

Structural Insights into HePTP Inhibition

The crystal structure of the HePTP catalytic domain has been solved, providing a basis for rational drug design.[7][9] The active site contains the conserved PTP loop with the catalytic cysteine residue.[7][16] The WPD loop, which closes over the active site upon substrate binding, is also a key feature.[7][16] Selective inhibitors often achieve their specificity by interacting with less conserved residues in the vicinity of the active site.[1] For example, docking studies with phenoxyacetic acid inhibitors suggest that the phenoxyacetic acid group mimics the binding of a phosphate group by forming multiple hydrogen bonds within the catalytic pocket.[6]

Beyond the active site, allosteric sites have been identified in other PTPs, such as PTP1B, offering an alternative strategy for achieving selectivity.[17][18] The exploration of allosteric inhibition of HePTP is an emerging area of research that could lead to the development of novel and highly selective therapeutic agents.[17]

Conclusion and Future Directions

HePTP represents a validated and promising target for therapeutic intervention in hematopoietic malignancies. Significant progress has been made in identifying small molecule inhibitors with reasonable potency and selectivity. The availability of robust biochemical and cell-based assays, coupled with structural information, provides a solid foundation for future drug discovery efforts.

Future work in this field will likely focus on:

  • Improving the potency and selectivity of existing inhibitor scaffolds through medicinal chemistry optimization.

  • Exploring novel inhibitor chemotypes, including those targeting allosteric sites.

  • Further elucidating the in vivo efficacy and safety of lead compounds in preclinical models of leukemia.

The continued development of selective HePTP inhibitors holds the potential to deliver new and effective treatments for patients with T-ALL, AML, and other related disorders.

References

Modulating TRPC Channels: A Technical Guide to Novel Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal transmission. Their dysfunction has been implicated in a range of pathologies, from kidney diseases and cardiovascular disorders to neurological conditions. This has positioned TRPC channels as promising therapeutic targets for drug discovery. This in-depth technical guide provides a comprehensive overview of novel compounds that modulate TRPC channels, with a focus on their quantitative data, the experimental protocols used for their characterization, and the signaling pathways they influence.

Data Presentation: Quantitative Analysis of Novel TRPC Channel Modulators

The following tables summarize the potency and selectivity of several recently developed compounds that act as either inhibitors or activators of specific TRPC channel subtypes. This data is essential for researchers selecting appropriate pharmacological tools and for professionals in drug development assessing potential therapeutic candidates.

Table 1: Inhibitors of TRPC Channels

CompoundTarget TRPC Subtype(s)IC50 Value(s)Assay TypeReference(s)
Pico145 (HC-608) TRPC1/4/50.349 nM (TRPC4), 1.3 nM (TRPC5)(-)-englerin A-activated Ca2+ influx[1]
TRPC4-TRPC10.03 nM(-)-englerin A-activated Ca2+ influx[1]
TRPC5-TRPC10.2 nM(-)-englerin A-activated Ca2+ influx[1]
SAR7334 TRPC67.9 nMPatch-clamp[2][3][4][5]
TRPC69.5 nMCa2+ influx[2][3][4][5][6]
TRPC3282 nMCa2+ influx[2][3][4][5][6]
TRPC7226 nMCa2+ influx[2][3][4][5][6]
GFB-8438 hTRPC50.18 µMQpatch[7][8][9][10]
hTRPC40.29 µMQpatch[8][9][10]
ML204 TRPC4β0.96 µMIntracellular Ca2+ rise[11][12][13][14][15]
AC1903 TRPC54.06 µM - 18 µMCell-free, Patch-clamp, Calcium imaging[16][17][18][19][20]
Clemizole TRPC51.0 - 1.3 µMCa2+ influx, Patch-clamp[21][22][23]
BI 1358894 TRPC4/5Currently in Phase 2 clinical trials for Major Depressive Disorder. Specific IC50 values are not publicly available.N/A[24][25]

Table 2: Activators of TRPC Channels

CompoundTarget TRPC Subtype(s)EC50 Value(s)Assay TypeReference(s)
(-)-Englerin A TRPC57.6 nMCa2+ influx
TRPC411.2 nMCa2+ influx

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. This section outlines the core experimental protocols used to characterize the activity of novel TRPC channel modulators.

Intracellular Calcium Measurement using Fluorescence Imaging (FLIPR)

This high-throughput screening method is widely used to assess the effect of compounds on intracellular calcium concentration, an indicator of TRPC channel activity.

Materials:

  • HEK293 cells stably or transiently expressing the TRPC channel of interest.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • TRPC channel agonist (e.g., (-)-Englerin A for TRPC4/5, OAG for TRPC3/6).

  • Test compounds (novel modulators).

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target TRPC channel into the microplates and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 1 hour.

  • Washing: Wash the cells multiple times with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • The test compound (potential modulator) is then added, followed by the TRPC channel agonist.

    • Fluorescence changes are monitored in real-time to determine the effect of the compound on agonist-induced calcium influx.

Data Analysis: The change in fluorescence intensity over time is used to calculate the response. For inhibitors, the concentration-response curve is plotted to determine the IC50 value. For activators, the EC50 value is determined.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique provides a direct measure of ion channel currents, offering detailed insights into the mechanism of action of novel modulators.

Materials:

  • HEK293 cells expressing the TRPC channel of interest, plated on glass coverslips.

  • Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • Internal (intracellular) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • TRPC channel agonist.

  • Test compounds.

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Sealing and Whole-Cell Configuration:

    • Position the coverslip with cells in the recording chamber.

    • Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit and measure TRPC channel currents.

    • Record baseline currents.

    • Perfuse the cell with the TRPC channel agonist to activate the channels and record the resulting current.

    • Apply the test compound at various concentrations to determine its effect on the agonist-induced current.

  • Data Analysis:

    • Measure the amplitude of the inward and outward currents.

    • Plot the concentration-response curve for the inhibitory or potentiating effect of the compound to determine the IC50 or EC50 value, respectively.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which TRPC channels are involved is critical for elucidating the therapeutic potential of their modulators. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathways

GPCR_TRPC_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR G_protein Gq/11 GPCR->G_protein activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC TRPC Channel (e.g., TRPC3/6/7) DAG->TRPC activates Ca_influx Ca2+ Influx TRPC->Ca_influx G_protein->PLC activates ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca_store Ca2+ Store Ca_release Ca2+ Release Ca_store->Ca_release releases downstream Downstream Signaling Ca_release->downstream Ca_influx->downstream Podocyte_TRPC_Signaling cluster_membrane Podocyte Plasma Membrane cluster_cytosol Podocyte Cytosol TRPC5 TRPC5 Rac1 Rac1 TRPC5->Rac1 activates TRPC6 TRPC6 RhoA RhoA TRPC6->RhoA activates Rac1->TRPC5 promotes translocation to membrane Actin_remodeling Actin Cytoskeleton Remodeling Rac1->Actin_remodeling promotes motility RhoA->Actin_remodeling promotes contractility Podocyte_injury Podocyte Injury & Proteinuria Actin_remodeling->Podocyte_injury GFB8438 GFB-8438 GFB8438->TRPC5 inhibits SAR7334 SAR7334 SAR7334->TRPC6 inhibits HTS_Workflow start High-Throughput Screening (Compound Library) primary_screen Primary Screen (e.g., FLIPR Calcium Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response Active Compounds secondary_assay Secondary Assay (e.g., Patch-Clamp) dose_response->secondary_assay selectivity Selectivity Profiling (vs. other TRP channels) secondary_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt Potent & Selective Hits in_vivo In Vivo Efficacy Studies (Animal Models) lead_opt->in_vivo Optimized Leads TRPC_Modulation_Logic cluster_disease Disease Pathophysiology cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Outcome Disease Disease State (e.g., FSGS, Anxiety) Aberrant_TRPC Aberrant TRPC Channel Activity Disease->Aberrant_TRPC Restoration Restoration of Normal Cellular Function Novel_Compound Novel TRPC Modulator Modulation Modulation of TRPC Activity Novel_Compound->Modulation Modulation->Aberrant_TRPC corrects Modulation->Restoration Therapeutic_Effect Therapeutic Effect Restoration->Therapeutic_Effect

References

An In-depth Technical Guide to ML120 Analog 1: A Competitive Inhibitor of Hematopoietic Protein Tyrosine Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the patent and scientific literature surrounding ML120 analog 1, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details the compound's quantitative inhibitory data, experimental protocols for its characterization, and its role within relevant signaling pathways.

Core Compound Information

This compound, also identified by its PubChem CID 3266419, is a small molecule inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), an enzyme implicated in the negative regulation of the MAP kinase signaling pathway. Its parent compound, ML120 (CID 4302116), was identified through high-throughput screening as a selective inhibitor of HePTP.

Quantitative Inhibitory Data

The inhibitory activity of ML120 and its analogs has been characterized primarily through in vitro enzymatic assays. The following table summarizes the key quantitative data available in the literature.

CompoundPubChem CIDTargetAssay SubstrateIC50 (µM)Ki (µM)Selectivity
ML120 (Probe) 4302116HePTPpNPP1.8-4-fold vs. VHR, 10-fold vs. MKP-3[1]
This compound 3266419HePTP-1.1 ± 0.40.69[2]-
ML120 Analog 2 2878586HePTP-1.3 ± 0.7--

Note: The Ki value for this compound is reported by commercial vendors and is consistent with its potent inhibitory activity. The IC50 values are derived from the NIH Probe Reports.

Experimental Protocols

The characterization of ML120 and its analogs involved several key experimental protocols, primarily focused on assessing their inhibitory effect on HePTP.

HePTP Inhibition Assay (Colorimetric - pNPP)

This initial high-throughput screening assay identified the primary hits, including the scaffold of ML120.

Objective: To measure the inhibition of HePTP activity using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • HePTP enzyme

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20[3]

  • pNPP working solution: 1 mM pNPP in MQ water[1][3]

  • Test compounds (e.g., ML120 and its analogs) dissolved in DMSO

  • Sodium orthovanadate (Na3VO4) as a positive control inhibitor[1]

  • Biomol Green reagent for phosphate detection[3]

  • 384-well clear microtiter plates[1]

Procedure: [1][3]

  • Dispense 4 µL of 100 µM compounds in 10% DMSO into the wells of a 384-well plate.

  • Add 4 µL of 10% DMSO to negative control wells and 4 µL of 45 mM Na3VO4 to positive control wells.

  • Add 8 µL of HePTP working solution (containing 6.875 nM HePTP in assay buffer) to all wells.

  • Initiate the reaction by adding 8 µL of pNPP working solution to all wells.

  • The final reaction concentrations are: 20 mM Bis-Tris (pH 6.0), 1.0 mM DTT, 0.005% Tween 20, 2.75 nM HePTP, 0.4 mM pNPP, and 20 µM of the test compound in 2% DMSO.

  • Incubate the plate at room temperature.

  • Stop the reaction and measure the amount of phosphate produced by adding Biomol Green reagent.

  • Read the absorbance at 620-650 nm.

  • Calculate the percent inhibition relative to the controls.

HePTP Inhibition Assay (Fluorometric - OMFP)

This confirmatory and secondary assay provides a more sensitive measurement of HePTP inhibition.

Objective: To determine the IC50 values of HePTP inhibitors using the fluorogenic substrate O-methyl fluorescein (B123965) phosphate (OMFP).

Materials:

  • HePTP enzyme

  • Assay Buffer: 20 mM Bis-Tris (pH 6.0), 150 mM NaCl, 1 mM DTT, and 0.005% Tween-20[4]

  • OMFP substrate

  • Test compounds serially diluted in DMSO

  • 384-well black microtiter plates

Procedure:

  • Add test compounds at various concentrations to the wells of a 384-well plate.

  • Add HePTP enzyme to the wells. The final concentration of HePTP is typically in the low nanomolar range (e.g., 6.25 nM)[4].

  • Initiate the reaction by adding the OMFP substrate (e.g., 0.3 mM final concentration)[4].

  • The total assay volume is typically 20 µL[4].

  • Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

  • The initial reaction rates are determined by linear regression.

  • IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

Signaling Pathway and Mechanism of Action

Hematopoietic Protein Tyrosine Phosphatase (HePTP) is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in hematopoietic cells. Specifically, HePTP dephosphorylates and inactivates the MAP kinases ERK and p38. By inhibiting HePTP, this compound is expected to increase the phosphorylation and activity of ERK and p38, thereby modulating downstream cellular processes.

HePTP_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation Upstream_Kinases Upstream Kinase Cascade (e.g., MEK) TCR->Upstream_Kinases ERK_p38_p p-ERK / p-p38 (Active) Upstream_Kinases->ERK_p38_p Phosphorylation Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Proliferation) ERK_p38_p->Downstream_Effects ERK_p38 ERK / p38 (Inactive) HePTP HePTP HePTP->ERK_p38_p Dephosphorylation ML120_analog_1 This compound ML120_analog_1->HePTP Inhibition

Caption: HePTP negatively regulates the MAPK pathway by dephosphorylating ERK and p38.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing HePTP inhibitors like this compound follows a structured workflow, from initial screening to detailed kinetic analysis.

Experimental_Workflow HTS High-Throughput Screening (pNPP Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (OMFP Assay) Hit_Identification->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Kinetic_Analysis Kinetic Analysis (Mode of Inhibition, Ki) Dose_Response->Kinetic_Analysis Selectivity Selectivity Profiling (vs. other phosphatases) Dose_Response->Selectivity Lead_Optimization Lead Optimization SAR->Lead_Optimization Kinetic_Analysis->Lead_Optimization Selectivity->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of ML120 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML120 analog 1 is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-receptor Type 7 (PTPN7).[1] HePTP is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting and dephosphorylating Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38. By inhibiting HePTP, this compound can modulate MAPK signaling, a pathway crucial in cell proliferation, differentiation, and apoptosis. This makes this compound a valuable tool for studying cellular signaling and a potential starting point for the development of therapeutics for diseases where this pathway is dysregulated, such as in certain hematopoietic malignancies.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of HePTP. The protocols cover biochemical assays for primary screening and confirmatory dose-response studies, as well as cell-based assays to assess target engagement and cellular toxicity.

Mechanism of Action

This compound functions as a competitive inhibitor of HePTP, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. This leads to a sustained phosphorylation and activation of ERK1/2 and p38, thereby amplifying downstream signaling events.

Data Presentation

Biochemical Potency and Selectivity of this compound

The following table summarizes the inhibitory activity of this compound (PubChem CID: 3266419) against HePTP and other related phosphatases. This data is crucial for designing experiments and interpreting results.

CompoundTarget PhosphataseAssay TypeIC50 (µM)Ki (µM)PubChem CID
This compoundHePTP (PTPN7)Fluorescence-based1.1 ± 0.40.693266419
This compoundVHR (DUSP3)Fluorescence-based12 ± 12Not Determined3266419
This compoundMKP-3 (DUSP6)Fluorescence-based42 ± 49Not Determined3266419

Data sourced from PubChem BioAssay AID: 2085.[2]

Signaling Pathway

The diagram below illustrates the role of HePTP in the MAPK signaling pathway and the mechanism of action of this compound.

HePTP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates p38 p38 MEK->p38 Phosphorylates pERK1_2 p-ERK1/2 (Active) ERK1_2->pERK1_2 Transcription_Factors Transcription Factors pERK1_2->Transcription_Factors Translocates to nucleus and phosphorylates HePTP HePTP HePTP->pERK1_2 Dephosphorylates pp38 p-p38 (Active) HePTP->pp38 Dephosphorylates ML120_analog_1 This compound ML120_analog_1->HePTP Inhibits p38->pp38 pp38->Transcription_Factors Translocates to nucleus and phosphorylates Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression HTS_Workflow Start Start HTS Campaign Primary_Screen Primary HTS (Colorimetric Assay - pNPP) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Confirmatory_Screen Confirmatory Screen (Fluorescence Assay - OMFP) Hit_Identification->Confirmatory_Screen Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Dose_Response Dose-Response Curve Generation (IC50 Determination) Confirmatory_Screen->Dose_Response Cell_Based_Assay Cell-Based Assay (pERK/p-p38 Western Blot) Dose_Response->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTS/MTT) Cell_Based_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Lead_Optimization

References

Application Notes and Protocols for Studying T-Cell Receptor Signaling with MLN120B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This triggers a complex intracellular signaling cascade, culminating in T-cell proliferation, differentiation, and cytokine production. A key downstream effector of TCR signaling is the activation of the transcription factor NF-κB, which is crucial for the expression of many genes involved in the T-cell response. The inhibitor of κB kinase β (IKKβ) is a critical component in the canonical pathway leading to NF-κB activation.

MLN120B (also known as ML120B) is a potent, selective, and ATP-competitive inhibitor of IKKβ. By targeting IKKβ, MLN120B allows for the specific investigation of the role of the NF-κB pathway in T-cell activation and function. These application notes provide a comprehensive guide for utilizing MLN120B as a tool to dissect the downstream events of TCR signaling.

Mechanism of Action

Upon TCR and CD28 co-stimulation, a signaling cascade involving Lck, ZAP-70, and PLCγ1 leads to the activation of Protein Kinase C-θ (PKC-θ). PKC-θ then phosphorylates CARMA1, inducing the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[1] This complex recruits and activates the IKK complex, which includes IKKβ. Activated IKKβ phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like IL-2.[2] MLN120B specifically inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking NF-κB nuclear translocation and subsequent gene expression.[3]

Quantitative Data Summary

ParameterCell LineValueReference
IKKβ IC50 Recombinant Human45 nMN/A
Growth Inhibition (as a percentage of control) Multiple Myeloma Cell Lines25% to 90% (dose-dependent)[3]
Inhibition of IκBα phosphorylation MM.1S cells (TNF-α stimulated)Dose-dependent, significant at 1.25-20 µM[4]
Inhibition of IL-6 Secretion Bone Marrow Stromal Cells70% to 80%[3]

Note: The effective concentration of MLN120B for inhibiting T-cell functions should be empirically determined for the specific cell type and assay conditions. Based on the available data, a starting concentration range of 1-20 µM is recommended for cellular assays.

Mandatory Visualizations

TCR_Signaling_Pathway TCR Signaling Pathway and MLN120B Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation PLCg1 PLCγ1 ZAP70->PLCg1 Phosphorylation PKC PKC-θ PLCg1->PKC via DAG CBM CARMA1/BCL10/MALT1 (CBM Complex) PKC->CBM Activation IKK IKK Complex (IKKα/IKKβ/NEMO) CBM->IKK Recruitment & Activation IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MLN120B MLN120B MLN120B->IKK Inhibition Gene Gene Transcription (e.g., IL-2) NFkB_nuc->Gene Induction

Caption: TCR signaling cascade leading to NF-κB activation and the inhibitory action of MLN120B.

Western_Blot_Workflow Western Blot Experimental Workflow start Start: Jurkat T-cells pretreatment Pre-treatment with MLN120B (1-2 hours) start->pretreatment stimulation Stimulation with anti-CD3/anti-CD28 (e.g., 15-30 min) pretreatment->stimulation lysis Cell Lysis in Phosphatase Inhibitor Buffer stimulation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα, anti-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of TCR signaling proteins.

Cytokine_Release_Workflow Cytokine Release Assay (ELISA) Workflow start Start: Jurkat T-cells seeding Seed cells in a 96-well plate start->seeding pretreatment Pre-treatment with MLN120B (1-2 hours) seeding->pretreatment stimulation Stimulation with anti-CD3/anti-CD28 (16-24 hours) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant elisa Perform IL-2/IFN-γ ELISA supernatant->elisa read Read Absorbance at 450 nm elisa->read analysis Data Analysis (Standard Curve) read->analysis end End analysis->end

Caption: Workflow for cytokine release assay using ELISA.

Experimental Protocols

Protocol 1: Western Blot Analysis of IκBα Phosphorylation

This protocol details the steps to assess the effect of MLN120B on the phosphorylation and degradation of IκBα, a direct downstream target of IKKβ, in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • MLN120B (stock solution in DMSO)

  • Anti-CD3 antibody (clone OKT3 or UCHT1)

  • Anti-CD28 antibody

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS to a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with various concentrations of MLN120B (e.g., 0, 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

    • Stimulate the cells with anti-CD3 (1-2 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Calcium Mobilization Assay

This protocol measures the effect of MLN120B on TCR-induced calcium flux, an early event in T-cell activation that occurs upstream of IKKβ. As MLN120B targets a downstream component, it is not expected to directly inhibit calcium mobilization. This assay can serve as a negative control to demonstrate the specificity of MLN120B's action.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • MLN120B (stock solution in DMSO)

  • Anti-CD3 antibody (clone OKT3 or UCHT1)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Probenecid (optional)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest Jurkat T-cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and optionally 1-2.5 mM probenecid.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Resuspend the cells in HBSS and plate them in a 96-well black, clear-bottom plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of MLN120B or vehicle (DMSO) for 15-30 minutes at 37°C.

    • Place the plate in a fluorescence plate reader and establish a stable baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for 30-60 seconds.

    • Using the instrument's injector, add anti-CD3 antibody to the wells to stimulate the cells.

    • Continue to record the fluorescence signal for at least 3-5 minutes.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol quantifies the production of IL-2, an NF-κB-dependent cytokine, by Jurkat T-cells following TCR stimulation and treatment with MLN120B.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • MLN120B (stock solution in DMSO)

  • Anti-CD3 antibody (clone OKT3 or UCHT1)

  • Anti-CD28 antibody

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed Jurkat T-cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.

    • Pre-treat the cells with various concentrations of MLN120B or vehicle (DMSO) for 1-2 hours at 37°C.

    • Stimulate the cells with anti-CD3 (1-2 µg/mL) and anti-CD28 (1 µg/mL) antibodies. For optimal stimulation, antibodies can be plate-bound or used in solution with a cross-linking secondary antibody.

    • Incubate the cells for 16-24 hours at 37°C.

  • ELISA:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of IL-2 in each sample using a standard curve generated from recombinant IL-2.

    • Determine the dose-dependent effect of MLN120B on IL-2 production.

Conclusion

MLN120B is a valuable pharmacological tool for elucidating the role of the IKKβ-NF-κB signaling axis in the context of T-cell receptor activation. The protocols provided herein offer a framework for investigating the impact of IKKβ inhibition on key T-cell functions, including intracellular signaling, calcium mobilization, and cytokine production. By employing these methods, researchers can gain deeper insights into the complex regulatory networks governing T-cell immunity and explore the therapeutic potential of targeting this pathway in various disease models.

References

Application of ML120 Analog 1 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML120 analog 1 is a potent and selective competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting HePTP, this compound enhances and prolongs the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the ERK1/2 and p38 pathways. This activity makes it a valuable research tool for studying T-cell activation, immune response modulation, and for investigating the therapeutic potential of targeting HePTP in various immunological and hematological disorders.

Mechanism of Action

In hematopoietic cells, particularly T lymphocytes, HePTP plays a crucial role in dephosphorylating and thereby inactivating the MAP kinases ERK1/2 and p38. Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK1/2 and p38. Activated ERK and p38 then translocate to the nucleus to regulate the transcription of genes essential for T-cell proliferation, differentiation, and cytokine production. HePTP acts as a brake on this signaling pathway by removing the activating phosphate (B84403) groups from ERK and p38, thus dampening the T-cell response.

This compound, by inhibiting HePTP, removes this braking mechanism. This results in a sustained and augmented phosphorylation of ERK1/2 and p38, leading to an amplified downstream signaling cascade and a more robust T-cell activation.

Signaling Pathway Diagram

HePTP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR MEK MEK TCR->MEK MKK3_6 MKK3/6 TCR->MKK3_6 ERK ERK1/2 MEK->ERK phosphorylates p38 p38 MKK3_6->p38 phosphorylates pERK p-ERK1/2 ERK->pERK activation pp38 p-p38 p38->pp38 activation Transcription Gene Transcription (e.g., IL-2) pERK->Transcription pp38->Transcription HePTP HePTP HePTP->pERK dephosphorylates HePTP->pp38 dephosphorylates ML120 This compound ML120->HePTP inhibits Stimulation TCR Stimulation

Caption: Inhibition of HePTP by this compound enhances T-cell signaling.

Quantitative Data Summary

ParameterValueTargetCell Line/SystemReference
Ki 0.69 µMHePTPIn vitro enzyme assay[1]
IC50 1.8 µMHePTPIn vitro enzyme assay[2]
IC50 >25-fold higher than HePTPMKP-3In vitro enzyme assay[1]
Effect on pERK1/2 22.0 ± 2.5% increase (basal)ERK1/2 phosphorylationJurkat T cells (4 µM)[1]
Effect on pp38 55.0 ± 5.8% increase (basal)p38 phosphorylationJurkat T cells (4 µM)[1]

Experimental Protocols

Protocol 1: In Vitro HePTP Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against recombinant HePTP in a biochemical assay.

Materials:

  • Recombinant human HePTP

  • This compound

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20

  • Substrate: p-nitrophenyl phosphate (pNPP) or O-methylfluorescein phosphate (OMFP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 70 µL of Assay Buffer containing recombinant HePTP to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the substrate (pNPP or OMFP) to each well.

  • Immediately measure the absorbance (for pNPP at 405 nm) or fluorescence (for OMFP) at regular intervals using a microplate reader.

  • Calculate the reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Analysis of ERK1/2 and p38 Phosphorylation in Jurkat T-cells

This protocol details the procedure to assess the effect of this compound on the phosphorylation status of ERK1/2 and p38 in a human T-cell line.

Materials:

  • Jurkat T-cells

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS

  • T-cell stimulator: Anti-CD3 antibody (e.g., OKT3)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture Jurkat T-cells in RPMI-1640 medium to a density of 1-2 x 106 cells/mL.

  • Pre-incubate the cells with the desired concentration of this compound (e.g., 4 µM) or DMSO for 45 minutes at 37°C.

  • Stimulate the T-cells by adding anti-CD3 antibody (e.g., 1 µg/mL) for 5-10 minutes at 37°C.

  • Terminate the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.

  • Lyse the cells with ice-cold Lysis Buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE and Western blotting using the primary and secondary antibodies to detect the phosphorylated and total levels of ERK1/2 and p38.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Jurkat T-cells B Pre-incubate with This compound or DMSO A->B C Stimulate with anti-CD3 antibody B->C D Cell Lysis C->D E Western Blotting for p-ERK, ERK, p-p38, p38 D->E F Quantification and Data Analysis E->F

Caption: Workflow for analyzing MAPK phosphorylation in T-cells.

Applications in Immunological Research

  • Studying T-cell Activation Dynamics: this compound can be used to dissect the role of sustained MAPK signaling in T-cell fate decisions, such as proliferation, anergy, and differentiation into effector or memory cells.

  • Enhancing Anti-tumor Immunity: By augmenting T-cell activation, this compound could be investigated as a potential adjuvant in cancer immunotherapy to boost the efficacy of CAR-T cells or immune checkpoint inhibitors.

  • Modulating Inflammatory Responses: The role of HePTP in regulating inflammatory cytokine production can be explored using this compound in models of autoimmune diseases and other inflammatory conditions.

  • Drug Discovery: As a well-characterized HePTP inhibitor, this compound serves as a valuable tool compound for validating HePTP as a therapeutic target and for the development of more potent and specific inhibitors.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound with appropriate safety precautions.

References

Application Notes and Protocols: ML120 as a Probe for HePTP Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-receptor Type 7 (PTPN7), is a critical regulator of signal transduction in hematopoietic cells.[1][2] Primarily expressed in hematopoietic tissues, HePTP plays a key role in modulating the mitogen-activated protein kinase (MAPK) signaling pathway by dephosphorylating and inactivating Extracellular signal-regulated kinases (ERK) and p38 MAP kinases.[2][3][4][5] Dysregulation of HePTP has been implicated in various hematological malignancies, including acute myeloid leukemia and the preleukemic disorder myelodysplastic syndrome, making it an attractive target for therapeutic intervention.[2][6]

ML120 (also known as CID 4302116) is a potent and selective small-molecule inhibitor of HePTP.[2][6] It serves as a valuable chemical probe for elucidating the physiological and pathological roles of HePTP. This document provides detailed application notes and protocols for utilizing ML120 to investigate HePTP function in various experimental settings. ML120 is thought to directly target the active site of HePTP, and it does not exhibit time-dependent inhibition.[2][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of ML120 (CID 4302116)
Target PhosphataseIC50 (µM)Selectivity vs. HePTP
HePTP0.21-
VHR4.119.5-fold
MKP-38.842-fold
PTP1B~0.94.3-fold
SHP2~0.864.1-fold
TCPTP~0.552.6-fold
Lyp~0.291.4-fold
CD45~1.858.8-fold
LAR>10.5>50-fold

Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[7][8]

Signaling Pathway Diagram

HePTP_Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR MEK MEK TCR->MEK Activation Signal p38 p38 TCR->p38 Activation Signal ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) Transcription Transcription Factors (e.g., NFAT, AP-1) pERK->Transcription Activates pp38 p-p38 (Active) pp38->Transcription Activates HePTP HePTP HePTP->pERK Dephosphorylates HePTP->pp38 Dephosphorylates ML120 ML120 ML120->HePTP Inhibits Gene Gene Expression (e.g., IL-2) Transcription->Gene Regulates in_vitro_workflow start Start prep_reagents Prepare Reagents: ML120 dilutions, HePTP, pNPP start->prep_reagents add_inhibitor Add ML120/Vehicle to 384-well plate prep_reagents->add_inhibitor add_enzyme Add Recombinant HePTP add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15 min add_enzyme->pre_incubate add_substrate Add pNPP Substrate pre_incubate->add_substrate reaction Incubate for 30 min add_substrate->reaction stop_reaction Add Malachite Green Reagent reaction->stop_reaction color_dev Incubate for 15 min stop_reaction->color_dev read_plate Measure Absorbance at 620 nm color_dev->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end cellular_workflow start Start culture_cells Culture Jurkat T-cells start->culture_cells pretreat Pre-treat cells with ML120/Vehicle (45 min, 37°C) culture_cells->pretreat stimulate Stimulate with anti-CD3 (OKT3) (5 min) pretreat->stimulate lyse Lyse cells stimulate->lyse clarify Clarify lysates by centrifugation lyse->clarify quantify Quantify protein concentration clarify->quantify sds_page SDS-PAGE quantify->sds_page western_blot Western Blot sds_page->western_blot probe_phospho Probe with anti-phospho-ERK/p38 western_blot->probe_phospho probe_total Re-probe with anti-total-ERK/p38 probe_phospho->probe_total analyze Analyze results probe_total->analyze end End analyze->end

References

Experimental Use of TRPC4/C5 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channel antagonists. These channels are non-selective cation channels involved in a variety of physiological processes, and their modulation is a promising area of drug discovery for numerous therapeutic areas.

Introduction to TRPC4 and TRPC5 Channels

TRPC4 and TRPC5 are members of the TRP channel family, sharing 65% amino acid sequence identity. They can form both homomeric and heteromeric channels, including with TRPC1.[1][2][3] These channels are predominantly expressed in the nervous system, smooth muscle, and endothelium.[3][4][5][6] Their activation is linked to G-protein coupled receptors (GPCRs) that signal through Gαq/11 and Gαi/o proteins, as well as receptor tyrosine kinases, leading to the activation of phospholipase C (PLC).[1][4][5][7] This signaling cascade results in calcium influx and cellular depolarization, influencing processes such as neuronal excitability, smooth muscle contraction, and endothelial permeability.[1][3][6][7]

Therapeutic Potential of TRPC4/C5 Antagonism

The involvement of TRPC4/C5 channels in various pathophysiological processes has made them attractive targets for drug development. Key areas of investigation include:

  • Neurological and Psychiatric Disorders: TRPC4 and TRPC5 are implicated in fear, anxiety, and depression.[7][8][9][10] Antagonists have shown anxiolytic and antidepressant-like effects in preclinical models.[7][8][9]

  • Pain: These channels are expressed in pain pathways, and their inhibition has been shown to alleviate visceral and neuropathic pain.[2][11]

  • Cardiovascular Diseases: TRPC4/C5 channels are involved in regulating vascular tone and may play a role in cardiac hypertrophy and hypertension.[12][13]

  • Fibrosis: Emerging evidence suggests a role for TRP channels, including TRPC subtypes, in the pathogenesis of fibrosis, presenting a potential therapeutic avenue.[14][15][16]

Featured TRPC4/C5 Antagonists

Several small-molecule antagonists targeting TRPC4/C5 channels have been developed and characterized. The table below summarizes the quantitative data for some of the most cited compounds.

CompoundTarget(s)IC50Assay MethodCell LineNotesReference(s)
ML204 TRPC4/C5~1 µM (TRPC4)Fluorescence Ca2+ influxHEK293First potent and selective small-molecule inhibitor described.[2][5][17]
2.9 - 3.55 µM (TRPC4)Whole-cell patch clampHEK293[17]
TRPC1/458 µMWhole-cell patch clampHEK293Shows lower potency on heteromeric channels.[18]
HC-070 TRPC4/C51-6 nM (TRPC4)Whole-cell patch clampT-Rex-293-hTRPC4βHighly potent and selective nanomolar inhibitor.[2]
M084 TRPC4/C53.7 µM (TRPC4)Fluorescence Ca2+ assay-[8][19]
10.3 µM (TRPC4)Fluorescence membrane potential assay-[8][19]
8.2 µM (TRPC5)Fluorescence membrane potential assay-[8][19]
BI 1358894 TRPC4/C5Not specified--Advanced to Phase 1 clinical trials for CNS disorders.[7][10]
Pico145 TRPC1/4/5Picomolar range--Valuable chemical probe for functional studies.
GFB-8438 TRPC4/C5Potent inhibitor--Favorable physicochemical properties.

Signaling Pathways and Experimental Workflows

TRPC4/C5 Activation Signaling Pathway

TRPC4 and TRPC5 channels are typically activated downstream of GPCRs and receptor tyrosine kinases. The canonical pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While TRPC3/6/7 are directly activated by DAG, the mechanism for TRPC4/5 is less clear, with evidence suggesting a role for relief of PIP2 inhibition.[4][20] IP3 can also lead to the release of calcium from intracellular stores, which can further modulate channel activity.[7]

TRPC4_C5_Activation_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gαq/11 or Gαi/o GPCR->G_protein Activates PLC PLC TRPC4_5 TRPC4/C5 Channel PLC->TRPC4_5 Gating PIP2 PIP2 PLC->PIP2 Hydrolyzes Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Mediates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Depolarization Depolarization Ca_influx->Depolarization ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca_influx Contributes to Agonist Agonist Agonist->GPCR Binds

Caption: GPCR-mediated activation of TRPC4/C5 channels.

Experimental Workflow for Screening TRPC4/C5 Antagonists

A common workflow for identifying and characterizing TRPC4/C5 antagonists involves a multi-step process, starting with high-throughput screening followed by more detailed electrophysiological validation.

Antagonist_Screening_Workflow HTS High-Throughput Screening (Fluorescence-based Ca²⁺ assay) Hit_ID Hit Identification HTS->Hit_ID Confirmatory_Assay Confirmatory Assay (Dose-response) Hit_ID->Confirmatory_Assay Primary Hits Selectivity_Panel Selectivity Profiling (Other TRP channels, ion channels) Confirmatory_Assay->Selectivity_Panel Ephys_Validation Electrophysiology Validation (Patch-clamp) Selectivity_Panel->Ephys_Validation Selective Hits In_Vivo_Testing In Vivo Models (Pain, anxiety, etc.) Ephys_Validation->In_Vivo_Testing Validated Hits Lead_Opt Lead Optimization In_Vivo_Testing->Lead_Opt

Caption: Workflow for TRPC4/C5 antagonist discovery.

Experimental Protocols

Protocol 1: In Vitro Antagonist Potency Assessment using a Fluorescence-Based Calcium Assay

This protocol is adapted from methods used in high-throughput screening to identify TRPC4/C5 inhibitors.[6][17][21]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TRPC4/C5 channels.

Materials:

  • HEK293 cell line stably co-expressing human TRPC4 or TRPC5 and a relevant GPCR (e.g., µ-opioid receptor).[6][17]

  • Cell culture medium (e.g., DMEM) with supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GPCR agonist (e.g., DAMGO for µ-opioid receptor).

  • Test compound stock solution.

  • Assay buffer (e.g., HBSS).

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling.

Procedure:

  • Cell Plating: Seed the stable HEK293 cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the compound dilutions to the respective wells and incubate for a specified period (e.g., 10-20 minutes).

  • Channel Activation and Data Acquisition:

    • Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.

    • After establishing a stable baseline, add the GPCR agonist at a concentration that elicits a maximal or near-maximal response (EC80-EC100).

    • Continue recording the fluorescence signal until it peaks and returns to baseline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the positive (agonist only) and negative (no agonist) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Electrophysiological Validation of TRPC4/C5 Antagonists using Whole-Cell Patch-Clamp

This protocol provides a method for directly measuring the effect of antagonists on TRPC4/C5 channel currents.[2][17]

Objective: To confirm the inhibitory activity and determine the IC50 of a test compound on TRPC4/C5 currents.

Materials:

  • HEK293 cells transiently or stably expressing the TRPC4 or TRPC5 channel.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): e.g., 140 Cs-aspartate, 10 HEPES, 10 BAPTA, 1 MgCl2, pH 7.2.

  • Channel activator: GPCR agonist (e.g., carbachol (B1668302) for muscarinic receptors) or intracellular dialysis with GTPγS.[17]

  • Test compound.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and electrophysiology.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a holding potential of 0 mV or -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit channel currents.

  • Channel Activation:

    • Activate the TRPC4/C5 channels by applying the GPCR agonist to the external solution or by including GTPγS in the internal solution to activate G-proteins.

    • Record the baseline current after channel activation.

  • Compound Application:

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) in the presence of different compound concentrations.

    • Normalize the current to the baseline activated current.

    • Plot the normalized current against the logarithm of the compound concentration and fit to determine the IC50.

Protocol 3: In Vivo Assessment of TRPC4/C5 Antagonists in a Mouse Model of Anxiety (Elevated Plus Maze)

This protocol is based on studies demonstrating the anxiolytic effects of TRPC4/C5 inhibitors.[8][9][22]

Objective: To evaluate the anxiolytic-like effects of a TRPC4/C5 antagonist in mice.

Materials:

  • Male C57BL/6 mice.

  • Elevated plus maze (EPM) apparatus.

  • Test compound and vehicle.

  • Positive control (e.g., diazepam).

  • Video tracking software.

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., via intraperitoneal injection) at various doses.

    • Administer the vehicle to the control group and the positive control to another group.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to take effect.

  • EPM Test:

    • Place each mouse individually in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Behavioral Analysis:

    • Use video tracking software or manual scoring to analyze the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

  • Data Analysis:

    • Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • An increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

Conclusion

The study of TRPC4 and TRPC5 antagonists is a rapidly evolving field with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers to investigate the roles of these channels in various physiological and pathological contexts and to advance the development of novel therapeutics targeting this important ion channel subfamily. It is important to note that the pharmacological properties of antagonists can differ between homomeric and heteromeric TRPC channels, a factor that should be considered in experimental design and data interpretation.[23]

References

Application Notes and Protocols for In Vivo Evaluation of IRE1α RNase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating analogs of IRE1α inhibitors, a class of molecules with therapeutic potential in a range of diseases driven by endoplasmic reticulum (ER) stress. Due to the limited public data on ML120, a PTPN7 inhibitor, this document focuses on a well-characterized class of signaling pathway inhibitors, the Kinase-Inhibiting RNase Attenuators (KIRAs), which target the IRE1α pathway of the Unfolded Protein Response (UPR).

Introduction to the IRE1α Signaling Pathway

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR). The UPR has three main branches, initiated by the sensors IRE1α, PERK, and ATF6.[1][2]

Inositol-requiring enzyme 1α (IRE1α) is a unique bifunctional enzyme with both a kinase and an endoribonuclease (RNase) domain.[2][3] Under ER stress, IRE1α oligomerizes and autophosphorylates, which activates its RNase domain. This activation has two key consequences:

  • Adaptive Signaling: IRE1α unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.

  • Apoptotic Signaling: Under prolonged or severe ER stress, the RNase activity of IRE1α becomes hyperactivated, leading to the degradation of numerous ER-localized mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). This "terminal UPR" shifts the cellular response from adaptation to apoptosis.[3][4]

Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for diseases characterized by chronic ER stress, including metabolic disorders, neurodegenerative diseases, inflammatory conditions, and cancer.[5][6]

Kinase-Inhibiting RNase Attenuators (KIRAs)

KIRAs are allosteric inhibitors that bind to the ATP-binding pocket of the IRE1α kinase domain. By stabilizing the kinase in an inactive conformation, they prevent the oligomerization required for RNase hyperactivation.[4][7] This mechanism selectively attenuates the pro-apoptotic RIDD activity while preserving the adaptive XBP1 splicing, thereby promoting cell survival. Several analogs, such as KIRA6, KIRA7, and KIRA8, have been developed and tested in various preclinical in vivo models.[5][7][8]

In Vivo Models and Experimental Design

The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of IRE1α inhibitors. The choice depends on the pathological condition being studied. Below are examples of well-established models.

Akita Mouse Model of Diabetes

The Akita mouse (Ins2+/Akita) carries a spontaneous mutation in the insulin (B600854) 2 gene, leading to proinsulin misfolding, chronic ER stress in pancreatic β-cells, and subsequent β-cell death and hyperglycemia.[7] This model is ideal for testing the cytoprotective effects of IRE1α inhibitors on β-cells.

Bleomycin-Induced Pulmonary Fibrosis Model

Intratracheal or systemic administration of the chemotherapeutic agent bleomycin (B88199) induces lung injury and inflammation, followed by a fibrotic phase characterized by excessive collagen deposition.[5][9][10] This model is widely used to study idiopathic pulmonary fibrosis (IPF), a disease where ER stress in alveolar epithelial cells is implicated.[5] It can be used to test compounds in both a prevention and a treatment (reversal) regimen.[2]

Xenograft Cancer Models

Human cancer cell lines can be implanted subcutaneously or orthotopically into immunodeficient mice to evaluate the anti-tumor efficacy of novel compounds.[11] IRE1α inhibitors have been tested in models of multiple myeloma and other cancers where the UPR is known to support tumor survival and growth.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative IRE1α inhibitors from in vivo studies.

Table 1: Pharmacokinetic Parameters of KIRA6 in BALB/c Mice [4][7]

ParameterValueUnitAdministration
Dose10mg/kgIntraperitoneal (i.p.)
Cmax3.3µM-
t1/23.90hours-
AUC (0-24h)14.3µM*h-
Clearance22.4mL/min/kg-

Table 2: In Vivo Efficacy and Dosing of KIRA Analogs in Disease Models

CompoundDisease ModelAnimalDose & RouteDosing ScheduleKey FindingReference
KIRA6 DiabetesAkita Mouse5 mg/kg, i.p.Daily for 33-37 daysReduced hyperglycemia and preserved β-cell function.[7][12][13]
KIRA6 Retinal DegenerationP23H Rat10 µM (final vitreal)Single intravitreal injectionPreserved photoreceptor functional viability.[4]
KIRA7 Pulmonary Fibrosis (Reversal)C57BL/6 MouseNot specifiedDaily for 2 weeks, starting 14 days post-bleomycinPromoted reversal of established fibrosis.[2][5]
KIRA8 Nonalcoholic Steatohepatitis (NASH)Mouse ModelNot specifiedNot specifiedAttenuated NASH pathogenesis.[8]
KIRA8 DiabetesAkita Mouse50 mg/kg, i.p.DailySignificantly reduced hyperglycemia.[3]

Diagrams of Pathways and Workflows

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (monomer) Unfolded Proteins->IRE1a_inactive binds IRE1a_active IRE1α (oligomer) (Active Kinase & RNase) IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u splices RIDD_substrates ER-localized mRNAs (e.g., Ins1, microRNAs) IRE1a_active->RIDD_substrates degrades (RIDD) XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation UPR_Genes UPR Gene Transcription XBP1s_protein->UPR_Genes activates Degraded_RNA Degraded RNA Fragments RIDD_substrates->Degraded_RNA Apoptosis Apoptosis Degraded_RNA->Apoptosis Adaptation Cell Survival & Adaptation KIRA_analog KIRA Analog (e.g., KIRA6/8) KIRA_analog->IRE1a_active inhibits oligomerization UPR_Genes->Adaptation

Caption: IRE1α signaling pathway under ER stress and inhibition by KIRA analogs.

Experimental_Workflow_Fibrosis cluster_0 Day 0: Induction cluster_1 Days 1-14: Fibrosis Development cluster_2 Days 14-28: Therapeutic Intervention cluster_3 Day 28: Endpoint Analysis Induction Intratracheal Bleomycin Instillation Development Acute Inflammation & Fibrosis Onset Induction->Development Treatment_Group Daily i.p. Injection: KIRA7 / KIRA8 Development->Treatment_Group Vehicle_Group Daily i.p. Injection: Vehicle Control Development->Vehicle_Group Analysis Sacrifice & Tissue Harvest (Lungs) Treatment_Group->Analysis Vehicle_Group->Analysis Histology Histology (H&E, Masson's Trichrome) Analysis->Histology Hydroxyproline (B1673980) Hydroxyproline Assay (Collagen content) Analysis->Hydroxyproline qPCR qRT-PCR (Col1a1, Fn1) Analysis->qPCR Western Western Blot (XBP1s, CHOP) Analysis->Western

Caption: Workflow for a reversal regimen in a bleomycin-induced pulmonary fibrosis model.

Detailed Experimental Protocols

Protocol 1: KIRA Analog Formulation for In Vivo Use

This protocol describes the preparation of a stock solution and a dosing formulation for systemic administration of KIRA analogs, based on common practices for poorly soluble small molecules.

Materials:

  • KIRA analog (e.g., KIRA6) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • 0.9% Saline, sterile

  • Sterile conical tubes and syringes

Procedure:

  • Prepare Stock Solution (Optional but recommended):

    • Accurately weigh the KIRA analog powder.

    • Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[4]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary. Store aliquots at -80°C.

  • Prepare Dosing Formulation (Freshly on the day of use):

    • The final formulation should be a co-solvent mixture. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (by volume).[12]

    • Calculation Example (for a 5 mg/kg dose in a 25g mouse with 10 mL/kg injection volume):

      • Dose per mouse: 5 mg/kg * 0.025 kg = 0.125 mg

      • Injection volume: 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration: 0.125 mg / 0.25 mL = 0.5 mg/mL

    • Step-by-step preparation (for 1 mL total volume): a. Add 100 µL of DMSO to a sterile tube. If using a stock solution, calculate the required volume and adjust the pure DMSO volume accordingly. b. Add the required amount of KIRA analog powder or stock solution to the DMSO and mix until fully dissolved. c. Add 400 µL of PEG300. Mix thoroughly by vortexing. d. Add 50 µL of Tween-80. Mix thoroughly. The solution may become viscous. e. Slowly add 450 µL of sterile saline while vortexing to prevent precipitation. f. Visually inspect the final solution for any precipitates. If present, gentle warming (to 37°C) and sonication can aid dissolution. The final solution should be clear.

  • Administration:

    • Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection) using an appropriate gauge needle and syringe.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Reversal Model

This protocol outlines the procedure for inducing pulmonary fibrosis in mice and subsequently treating them with an IRE1α inhibitor to assess therapeutic efficacy on established fibrosis.[2][5]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Bleomycin sulfate

  • Sterile 0.9% Saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • KIRA analog formulation (see Protocol 6.1)

  • Vehicle control formulation (see Protocol 6.1, without the drug)

Procedure:

  • Acclimatization (Day -7 to -1):

    • House mice in a controlled environment with unrestricted access to food and water for at least one week before the experiment.

  • Induction of Fibrosis (Day 0):

    • Anesthetize a mouse.

    • Place the mouse in a supine position on an angled board.

    • Expose the trachea via a small midline cervical incision.

    • Using a 27-30 gauge needle, carefully instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline directly into the trachea.

    • A control group should receive 50 µL of sterile saline only.

    • Close the incision with sutures or wound clips.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Fibrosis Development (Day 1 to 14):

    • Monitor the animals daily for weight loss, signs of distress, and general health. Animals typically lose weight for the first 7-10 days before recovering.

  • Therapeutic Intervention (Day 14 to 28):

    • Randomize the bleomycin-treated mice into two groups: Vehicle control and KIRA analog treatment.

    • Administer the KIRA analog (e.g., KIRA7 or KIRA8) or vehicle control via intraperitoneal (i.p.) injection daily.

    • Continue daily dosing for 14 consecutive days.

  • Endpoint Analysis (Day 28):

    • Euthanize mice by an approved method.

    • Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts if required.

    • Perfuse the lungs with saline and harvest them.

      • The right lung lobes can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

      • The left lung lobe should be inflated with and fixed in 10% neutral buffered formalin for 24 hours for histological analysis.

  • Outcome Measures:

    • Histology: Embed the fixed left lung in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring method.[9]

    • Collagen Quantification: Homogenize a portion of the right lung and measure the total collagen content using a hydroxyproline assay.[9]

    • Gene Expression: Extract RNA from a portion of the right lung and perform qRT-PCR to measure the expression of profibrotic genes such as Col1a1 (Collagen 1A1) and Fn1 (Fibronectin).

    • Target Engagement (Western Blot): Extract protein from lung homogenates to measure the levels of UPR markers like XBP1s, ATF4, and CHOP to confirm that the drug is modulating the target pathway in vivo.[2]

References

Application Notes and Protocols for ML314 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML314 is a novel, brain-penetrant, non-peptidic small molecule that functions as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, ML314 selectively activates the β-arrestin pathway without inducing the Gq-protein-coupled pathway responsible for calcium mobilization.[1][3] This unique pharmacological profile makes ML314 a valuable tool for investigating the therapeutic potential of biased agonism at the NTR1 receptor, particularly in the context of central nervous system disorders such as methamphetamine abuse.[3][4]

Data Presentation

In Vivo Efficacy of ML314 in Rodent Models
Animal ModelAdministration RouteDose RangeObserved EffectReference
Dopamine Transporter Knockout MiceIntraperitoneal (i.p.)20 mg/kgAttenuation of amphetamine-like hyperlocomotion[5]
C57BL/6J Mice (Methamphetamine-induced hyperlocomotion)Intraperitoneal (i.p.)10 - 30 mg/kgAttenuation of methamphetamine-induced hyperlocomotion[5]
C57BL/6J Mice (Methamphetamine-associated conditioned place preference)Intraperitoneal (i.p.)20 mg/kgReduction of methamphetamine-associated conditioned place preference[5]
Rats (Methamphetamine self-administration)Intraperitoneal (i.p.)30 mg/kgBlockade of methamphetamine self-administration[5]
Physicochemical Properties of ML314
PropertyValueReference
Molecular FormulaC₂₄H₂₈N₄O₃[6]
Molecular Weight420.5 g/mol [6]
Purity>98%[6]
SolubilitySoluble in DMSO[6]

Signaling Pathway

ML314 exhibits biased agonism at the NTR1 receptor. Upon binding, it induces a conformational change that favors the recruitment and activation of β-arrestin, while not productively coupling to the Gq protein. This selective activation of the β-arrestin pathway initiates a distinct downstream signaling cascade compared to the endogenous ligand, neurotensin.

ML314_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ML314 ML314 NTR1 NTR1 ML314->NTR1 Neurotensin Neurotensin Neurotensin->NTR1 Gq Gq Protein NTR1->Gq Activates Beta_arrestin β-Arrestin NTR1->Beta_arrestin Recruits & Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to Downstream_beta Downstream Signaling (e.g., ERK activation) Beta_arrestin->Downstream_beta Initiates

ML314 Biased Agonism at the NTR1 Receptor.

Experimental Protocols

Protocol 1: Formulation of ML314 for Intraperitoneal (i.p.) Injection in Mice

Objective: To prepare a solution of ML314 suitable for intraperitoneal administration in mice.

Materials:

  • ML314 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of ML314 in DMSO. The concentration will depend on the final desired dose. For example, to achieve a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g, a 2.5 mg/mL solution is needed.[6]

  • Prepare the vehicle solution. In a sterile microcentrifuge tube, mix the following components in the specified order, ensuring thorough mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Sterile saline[5]

  • Dissolve ML314 in the vehicle. Add the appropriate volume of the prepared vehicle to the pre-weighed ML314 powder to achieve the desired final concentration (e.g., 2.5 mg/mL).

  • Vortex the solution thoroughly until it becomes a homogenous suspension.[6] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[7]

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Objective: To administer the prepared ML314 solution to mice via intraperitoneal injection.

Materials:

  • Prepared ML314 solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Restrain the mouse. Use a proper scruffing technique to securely immobilize the head and body.

  • Position the mouse. Tilt the mouse's head slightly downwards to move the abdominal organs cranially.

  • Identify the injection site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][9]

  • Disinfect the injection site with a gauze pad soaked in 70% ethanol.

  • Insert the needle. With the bevel facing up, insert the needle at a 30-45 degree angle into the peritoneal cavity.[9]

  • Aspirate. Gently pull back the plunger to ensure that no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions for at least 15-30 minutes post-injection.

IP_Injection_Workflow prep Prepare ML314 Formulation (Protocol 1) restrain Restrain Mouse (Scruffing) prep->restrain position Position Mouse (Head Downward) restrain->position identify Identify Injection Site (Lower Right Quadrant) position->identify disinfect Disinfect Site (70% Ethanol) identify->disinfect insert Insert Needle (30-45° Angle, Bevel Up) disinfect->insert aspirate Aspirate (Check for Fluid) insert->aspirate aspirate->insert Fluid Present (New Site & Needle) inject Inject ML314 Solution aspirate->inject No Fluid withdraw Withdraw Needle inject->withdraw monitor Monitor Mouse withdraw->monitor

Workflow for Intraperitoneal Injection of ML314 in Mice.
Protocol 3: Methamphetamine-Induced Hyperlocomotion Assay

Objective: To evaluate the effect of ML314 on methamphetamine-induced hyperlocomotion in mice.

Materials:

  • Male C57BL/6J mice

  • Prepared ML314 solution

  • Methamphetamine solution (in sterile saline)

  • Vehicle control solution

  • Open-field activity chambers

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes. Then, place each mouse in an open-field activity chamber for a 30-minute habituation period.[6]

  • Drug Administration:

    • Following habituation, administer either the vehicle or ML314 (10, 20, or 30 mg/kg, i.p.).[6]

    • Return the mice to their home cages.

  • Methamphetamine Challenge: After a 15-minute pretreatment period, administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline to the mice.[5]

  • Data Collection: Immediately place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled, ambulatory time) for 60-120 minutes.[6]

  • Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Disclaimer

This document is intended for research use only. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided protocols are for guidance and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Measuring HePTP Activity with ML120 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for measuring the activity of Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as PTPN7, using the specific inhibitor ML120 analog 1. HePTP is a critical negative regulator of the MAPK signaling pathway, specifically dephosphorylating and inactivating ERK1/2 and p38 kinases.[1][2] Its role in hematopoietic cells makes it a target of interest for therapeutic development, particularly in the context of hematological malignancies.[1][3]

This compound (also referred to as compound 1) is a competitive inhibitor of HePTP, making it a valuable tool for studying the phosphatase's function and for validating its inhibition in drug discovery workflows.[1][4] This document outlines both biochemical and cell-based assays to characterize the inhibitory activity of this compound.

HePTP Signaling Pathway

HePTP plays a crucial role in downregulating T-cell receptor (TCR) signaling by acting on the MAP kinase cascade.[1][5] Upon TCR activation, a signaling cascade leads to the phosphorylation and activation of ERK1/2 and p38 MAP kinases. HePTP, through its N-terminal kinase interaction motif (KIM), specifically binds to and dephosphorylates the phosphotyrosine residues in the activation loop of these kinases, thus terminating their activity.[1][6][7] Inhibition of HePTP by compounds like this compound is expected to augment and prolong the activation of ERK1/2 and p38.[1]

HePTP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Ras Ras TCR->Ras Stimulation Raf Raf Ras->Raf p38_inactive p38 (Inactive) Ras->p38_inactive Upstream Kinases MEK MEK Raf->MEK ERK_inactive ERK1/2 (Inactive) MEK->ERK_inactive Phosphorylation ERK p-ERK1/2 (Active) Nuclear_Translocation Gene Expression Cell Cycle Progression ERK->Nuclear_Translocation Downstream Effects p38 p-p38 (Active) p38->Nuclear_Translocation Downstream Effects HePTP HePTP HePTP->ERK Dephosphorylation HePTP->p38 Dephosphorylation ML120 This compound ML120->HePTP Inhibition ERK_inactive->ERK p38_inactive->p38

Caption: HePTP negatively regulates the MAPK pathway by dephosphorylating ERK1/2 and p38.

Quantitative Data Summary

The inhibitory activity of this compound against HePTP and its selectivity over other phosphatases can be quantified. The following table summarizes key inhibitory concentrations (IC50) and the Michaelis-Menten constant (Km) for a common substrate.

ParameterValuePhosphataseSubstrateReference
IC50 0.21 µMHePTPpNPP[1]
Ki 0.69 µMHePTP-[4]
Selectivity 25-foldHePTP vs. MKP-3OMFP[1]
Selectivity 5-foldHePTP vs. PTP-SL, SHP2, TCPTPOMFP[1]
Selectivity 8-foldHePTP vs. PTP1BOMFP[1]

Experimental Protocols

Biochemical Assay for HePTP Inhibition using a Chromogenic Substrate

This protocol describes a high-throughput screening (HTS) compatible assay to measure the direct inhibition of HePTP by this compound using the generic phosphatase substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP).[1][8]

Experimental Workflow:

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow Start Start Dispense_Cmpd Dispense this compound and Controls Start->Dispense_Cmpd Add_Substrate Add pNPP Substrate Solution Dispense_Cmpd->Add_Substrate Add_Enzyme Add HePTP Enzyme Solution to Initiate Add_Substrate->Add_Enzyme Incubate Incubate at Room Temperature Add_Enzyme->Incubate Stop_Reaction Stop Reaction with NaOH Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze Analyze Data (IC50 determination) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the pNPP-based HePTP biochemical assay.

Materials:

  • HePTP enzyme (e.g., recombinant human HePTP)

  • This compound

  • para-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 20 mM Bis-Tris (pH 6.0), 0.005% Tween-20, 1 mM DTT[8]

  • Stop Solution: 0.1 M NaOH[8]

  • 384-well clear microplates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of this compound in 10% DMSO.

  • To the wells of a 384-well plate, add 4 µL of the compound dilutions. For controls, add 4 µL of 10% DMSO (negative control) or a known inhibitor like sodium orthovanadate (positive control).[8]

  • Add 8 µL of a 2.5x pNPP solution in water to all wells.[8]

  • Initiate the reaction by adding 8 µL of a 2.5x HePTP enzyme solution in 2.5x assay buffer to all wells.[8] The final concentration of HePTP should be determined empirically but is typically in the low nanomolar range (e.g., 2.7 nM).[8]

  • Briefly centrifuge the plates to mix.

  • Incubate the reaction at room temperature for 60 minutes.[8]

  • Terminate the reaction by adding 40 µL of 0.1 M NaOH.[8]

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for HePTP Inhibition by Measuring ERK1/2 Phosphorylation

This protocol assesses the activity of this compound in a cellular context by measuring the phosphorylation status of ERK1/2, a direct substrate of HePTP, in Jurkat T-cells.[1] Inhibition of HePTP is expected to lead to an increase in ERK1/2 phosphorylation upon T-cell receptor stimulation.

Experimental Workflow:

Cell_Based_Assay_Workflow cluster_workflow Cell-Based Assay Workflow Start Start Culture_Cells Culture Jurkat T-cells Start->Culture_Cells Preincubate Pre-incubate Cells with This compound or DMSO Culture_Cells->Preincubate Stimulate Stimulate TCR with anti-CD3 antibody (OKT3) Preincubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Protein_Quant Protein Quantification Lyse_Cells->Protein_Quant Western_Blot Western Blot for p-ERK1/2 and Total ERK1/2 Protein_Quant->Western_Blot Analyze Densitometry Analysis Western_Blot->Analyze End End Analyze->End

Caption: Workflow for the cell-based phospho-ERK1/2 Western blot assay.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 antibody (clone OKT3) for stimulation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture Jurkat T-cells in appropriate media.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 45 minutes at 37°C.[1]

  • Stimulate the T-cell receptor by adding anti-CD3 antibody (OKT3) for 5 minutes.[1]

  • Immediately terminate the stimulation by adding ice-cold lysis buffer.

  • Harvest the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against phospho-ERK1/2.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Perform densitometry to quantify the band intensities and determine the ratio of phosphorylated ERK1/2 to total ERK1/2. An increase in this ratio in the presence of this compound indicates HePTP inhibition.

These protocols provide a framework for the comprehensive evaluation of this compound as a HePTP inhibitor. The biochemical assay allows for direct measurement of enzyme inhibition and determination of potency, while the cell-based assay confirms target engagement and functional consequences in a physiologically relevant system.

References

Application Notes and Protocols: ML277 (Analog of ML120) in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML277, an analog of ML120, is a potent and highly selective activator of the KCNQ1 (Kv7.1) voltage-gated potassium channel.[1][2] While not a direct modulator of calcium channels, its action on KCNQ1 provides a powerful tool for indirectly studying calcium signaling pathways that are dependent on cell membrane potential. Activation of KCNQ1 channels leads to an efflux of potassium ions (K+), causing membrane hyperpolarization. This change in membrane potential can, in turn, inhibit the activity of voltage-gated calcium channels (VGCCs), thereby reducing intracellular calcium influx.

These application notes provide an overview of ML277, its mechanism of action, and detailed protocols for its use in calcium imaging experiments to investigate the interplay between potassium channel activity and intracellular calcium dynamics.

Mechanism of Action

ML277 selectively binds to the KCNQ1 channel, enhancing its activation and slowing its deactivation.[3][4] This leads to an increased outward flow of K+ ions, which drives the cell's membrane potential to a more negative value (hyperpolarization). In excitable cells, such as neurons and cardiomyocytes, this hyperpolarization can decrease the likelihood of reaching the threshold required to open voltage-gated calcium channels. Consequently, calcium influx in response to a depolarizing stimulus is reduced.

ML277 ML277 KCNQ1 KCNQ1 Channel Activation ML277->KCNQ1 activates K_efflux K+ Efflux ↑ KCNQ1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Calcium Channels (VGCCs) Hyperpolarization->VGCC inhibits opening Ca_influx Ca2+ Influx ↓ VGCC->Ca_influx

Figure 1: Signaling pathway of ML277's indirect effect on calcium influx.

Applications

  • Studying Excitation-Contraction Coupling: In cardiomyocytes, investigate how enhancing K+ currents with ML277 modulates calcium transients and subsequent contractile force.

  • Neuroscience Research: Examine the role of KCNQ1 channels in regulating neuronal excitability and synaptic transmission by observing the downstream effects on presynaptic calcium influx and neurotransmitter release.

  • Drug Discovery: Screen for compounds that modulate VGCCs by using ML277 to establish a hyperpolarized baseline, thereby isolating the effects of test compounds on specific calcium channels.

  • Ion Channel Pathophysiology: Investigate cellular models of diseases involving KCNQ1 loss-of-function mutations (e.g., Long QT syndrome) and assess the potential of ML277 to restore normal calcium signaling dynamics.[4]

Quantitative Data

The following table summarizes the key pharmacological parameters of ML277.

ParameterValueCell Type / AssayReference
EC₅₀ 260 nMAutomated Electrophysiology (IonWorks)[1][2]
Selectivity >100-fold vs. KCNQ2Automated Electrophysiology[1][2]
Selectivity >100-fold vs. KCNQ4Automated Electrophysiology[1][2]
Selectivity >100-fold vs. hERGAutomated Electrophysiology[1]

Experimental Protocols

Protocol 1: General Calcium Imaging Using Fluo-4 AM

This protocol describes how to measure the inhibitory effect of ML277 on depolarization-induced calcium influx in a cultured cell line (e.g., HEK293 cells expressing KCNQ1 and a VGCC, or primary neurons).

Materials:

  • Cells plated on glass-bottom imaging dishes

  • ML277 (stock solution in DMSO)

  • Fluo-4 AM (stock solution in DMSO)[5][6]

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • High Potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl, with adjusted NaCl to maintain osmolarity)

  • Fluorescence microscope with an appropriate filter set for Fluo-4 (Excitation/Emission: ~494/506 nm)[7]

Workflow Diagram:

cluster_prep Cell & Dye Preparation cluster_imaging Imaging Experiment p1 Plate cells on glass-bottom dish p2 Prepare Fluo-4 AM loading solution p1->p2 p3 Load cells with Fluo-4 AM (30-60 min) p2->p3 p4 Wash cells to remove extracellular dye p3->p4 i1 Mount dish on microscope i2 Record baseline fluorescence (F₀) i1->i2 i3 Apply ML277 (or vehicle) i2->i3 i4 Stimulate with High K+ and record fluorescence (F) i3->i4 i5 Analyze data (ΔF/F₀) i4->i5

References

Troubleshooting & Optimization

ML120 analog 1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML120 analog 1. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP).[1] HePTP is a protein tyrosine phosphatase that negatively regulates the mitogen-activated protein kinase (MAPK) signaling pathways, specifically by dephosphorylating and inactivating ERK and p38 kinases.[2][3][4][5] By inhibiting HePTP, this compound can lead to increased and prolonged activation of the ERK and p38 pathways.[6]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1% DMSO, but it is always best to determine the specific tolerance of your cell line with a vehicle control experiment.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide: Solubility Issues" section below for detailed strategies to address this problem.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityRecommendations & Remarks
Water / PBS Insoluble / Very Sparingly SolubleNot recommended for creating stock solutions.
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Sparingly SolubleCan be used as a co-solvent with DMSO to improve solubility in some cases.
Methanol Sparingly SolubleCan be considered as an alternative co-solvent.
Cell Culture Media Insoluble / Prone to PrecipitationDirect dissolution is not recommended. Dilute from a high-concentration DMSO stock.

Note: This data is based on the expected properties of a small molecule inhibitor of this class. Empirical testing is recommended.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound.

Issue: Compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.

Solution Workflow:

G start Start: Precipitation Observed step1 Step 1: Optimize Dilution Protocol - Perform serial dilutions in 100% DMSO first. - Add the final DMSO stock directly to the pre-warmed aqueous buffer with rapid mixing. start->step1 step2 Step 2: Reduce Final Concentration - Is the final concentration of this compound essential? - Consider lowering the working concentration if experimentally feasible. step1->step2 If precipitation persists step3 Step 3: Introduce a Co-solvent - Prepare a stock in a mixture of DMSO and another organic solvent (e.g., ethanol). - A 1:1 or 3:1 DMSO:ethanol ratio can be a good starting point. step2->step3 If precipitation persists step4 Step 4: Use of Surfactants - Add a low concentration of a biocompatible surfactant (e.g., 0.005% Tween-20) to your assay buffer. step3->step4 If precipitation persists step5 Step 5: Sonication - Briefly sonicate the final solution in a water bath to aid dissolution. - Be cautious with temperature-sensitive reagents. step4->step5 If precipitation persists end Solution Achieved step5->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: General Protocol for In Vitro HePTP Inhibition Assay

This protocol is adapted from standard procedures for screening HePTP inhibitors.

  • Reagent Preparation:

    • Assay Buffer: Prepare an assay buffer consisting of 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, and 0.0125% Tween-20.[3]

    • HePTP Working Solution: Dilute recombinant HePTP enzyme in the assay buffer to the desired final concentration (e.g., 5-10 nM).[3]

    • Substrate Solution: Prepare a stock solution of a suitable substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), in deionized water.[3]

    • This compound Dilutions: Perform serial dilutions of your this compound DMSO stock in 100% DMSO to create a concentration range for testing.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the HePTP working solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Signaling Pathway

HePTP Signaling Pathway and Point of Inhibition by this compound

G TCR TCR Activation MEK MEK TCR->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 Downstream Downstream Signaling (e.g., Transcription Factors) ERK->Downstream p38->Downstream HePTP HePTP HePTP->ERK HePTP->p38 ML120 This compound ML120->HePTP

References

optimizing ML120 analog 1 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML120 Analog 1. This resource provides detailed guidance and answers to frequently asked questions to help you successfully incorporate this compound into your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase X, which is a key component of the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and activation, leading to the downstream inhibition of transcription factor Y (TF-Y) and a subsequent decrease in the expression of anti-apoptotic genes.

G cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates TFY Transcription Factor Y KinaseX->TFY Phosphorylates AntiApoptotic Anti-Apoptotic Gene Expression TFY->AntiApoptotic Promotes Survival Cell Survival AntiApoptotic->Survival ML120 This compound ML120->KinaseX Inhibits

Caption: Signaling pathway of this compound action.

Q2: What is the recommended starting concentration for this compound in a new cell line?

A2: For a new cell line, we recommend starting with a broad range of concentrations in a dose-response experiment to determine the optimal concentration for your specific experimental goals. A good starting point is a 10-point dilution series from 1 nM to 10 µM. Please refer to the table below for concentration ranges that have been effective in other common cell lines.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for long-term storage. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.

Troubleshooting Guide

Q1: I am not observing the expected phenotype (e.g., decreased cell viability) after treating my cells with this compound. What should I do?

A1: There are several potential reasons for a lack of effect:

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the IC50 value.

  • Incorrect Drug Preparation: Ensure that the compound was dissolved and stored correctly. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to the inhibition of the Kinase X pathway. Consider verifying the presence and activity of Kinase X in your cell line using techniques like Western blotting or an activity assay.

  • Insufficient Incubation Time: The observed phenotype may require a longer incubation period to manifest. Try a time-course experiment (e.g., 24, 48, and 72 hours).

Q2: I am observing significant cell death even at low concentrations of this compound. How can I mitigate this?

A2: If you are observing excessive cytotoxicity, consider the following:

  • Lower the Concentration Range: Your cell line may be particularly sensitive to this compound. Try a lower concentration range in your experiments.

  • Reduce Incubation Time: Shorten the duration of the treatment to reduce the cytotoxic effects.

  • Check for Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. If possible, use a rescue experiment or a secondary assay to confirm that the observed cytotoxicity is due to the inhibition of Kinase X.

  • Assess Serum Concentration: The concentration of serum in your cell culture medium can sometimes influence the efficacy of small molecules. Ensure you are using a consistent and appropriate serum concentration.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

G cluster_workflow IC50 Determination Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells prepare_dilutions 2. Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells 3. Treat cells with different concentrations prepare_dilutions->treat_cells incubate 4. Incubate for 48-72 hours treat_cells->incubate add_reagent 5. Add cell viability reagent (e.g., MTT, PrestoBlue) incubate->add_reagent read_plate 6. Read absorbance/fluorescence add_reagent->read_plate analyze_data 7. Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 2X working stock of the highest concentration of this compound in complete medium.

    • Perform a serial dilution to generate a range of 2X concentrations. Include a vehicle control (DMSO only) at the same final concentration as in the treated wells.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the 2X this compound dilutions to the corresponding wells.

    • Include wells with medium only (no cells) as a background control.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Various Cell Lines

Cell LineCell TypeTypical IC50 RangeRecommended Concentration for Downstream AssaysNotes
MCF-7Human Breast Cancer50 - 200 nM250 - 500 nMHighly sensitive.
A549Human Lung Carcinoma200 - 800 nM1 - 2 µMModerate sensitivity.
U-87 MGHuman Glioblastoma1 - 5 µM5 - 10 µMLower sensitivity.
HEK293Human Embryonic Kidney> 10 µMNot recommendedGenerally resistant.

Technical Support Center: Preventing Degradation of ML120 Analog 1 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the Hematopoietic Protein Tyrosine Phosphatase (HePTP) inhibitor, ML120 analog 1, in solution. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the stability and integrity of their compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), with a reported inhibitory constant (Ki) of 0.69 μM.[1][2] HePTP is a negative regulator of the MAPK signaling pathway, specifically dephosphorylating and inactivating ERK and p38 kinases. By inhibiting HePTP, this compound can lead to sustained activation of these pathways.

Q2: What are the most common causes of small molecule inhibitor degradation in solution?

A2: The degradation of small molecule inhibitors in solution is primarily caused by:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Reaction with dissolved oxygen, which can be catalyzed by light, heat, or metal ions.

  • Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.

  • Temperature Instability: Accelerated degradation at higher temperatures.

  • Improper Storage: Repeated freeze-thaw cycles and storage in suboptimal conditions can compromise compound integrity.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation include a noticeable decrease in the expected biological activity, changes in the solution's color or clarity (e.g., precipitation), and the appearance of new peaks or a decrease in the parent compound's peak in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What is the recommended solvent for dissolving this compound?

Troubleshooting Guides

Issue 1: Loss of Inhibitory Activity

If you observe a significant reduction or complete loss of the expected inhibitory effect of this compound in your experiments, follow this troubleshooting workflow.

Troubleshooting Workflow: Loss of Activity start Start: Loss of this compound Activity Observed check_stock 1. Check Stock Solution Is it old or improperly stored? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution from solid compound. check_stock->prep_fresh_stock Yes test_activity 2. Test Fresh Stock Does the activity return? check_stock->test_activity No prep_fresh_stock->test_activity issue_resolved Issue Resolved: Old stock was degraded. test_activity->issue_resolved Yes check_working_dilution 3. Check Working Dilution Is it freshly prepared in appropriate buffer? test_activity->check_working_dilution No prep_fresh_working Prepare Fresh Working Dilution immediately before use. check_working_dilution->prep_fresh_working No check_assay_conditions 4. Evaluate Assay Conditions Are there any incompatible components? check_working_dilution->check_assay_conditions Yes prep_fresh_working->check_assay_conditions investigate_assay Investigate potential interactions with media, serum, or other reagents. check_assay_conditions->investigate_assay Yes contact_support Contact Technical Support for further assistance. check_assay_conditions->contact_support No investigate_assay->contact_support

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Solution Instability (Precipitation, Color Change)

If you observe your this compound solution becoming cloudy, forming a precipitate, or changing color, it may indicate solubility issues or degradation.

Table 1: Troubleshooting Solution Instability

ObservationPotential CauseRecommended Action
Precipitate in stock solution (DMSO) - Compound concentration is too high.- Water has been introduced into the DMSO.- Gently warm the solution (e.g., 37°C water bath).- If precipitate remains, prepare a new stock at a lower concentration.- Always use anhydrous DMSO and keep the vial tightly sealed.
Precipitate in aqueous buffer - Poor aqueous solubility ("crashing out").- Interaction with buffer components.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains non-toxic to cells.- Test different buffer formulations.
Color change - Oxidation or other chemical degradation.- Protect the solution from light.- Prepare fresh solutions and store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate or warm the solution in a 37°C water bath to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol allows for the quantitative assessment of this compound stability under various conditions.

Experimental Workflow: Stability Assessment by HPLC prep_solution 1. Prepare this compound Solution in desired buffer at a known concentration. aliquot 2. Aliquot Solution into multiple vials for each condition. prep_solution->aliquot stress_conditions 3. Incubate under Stress Conditions (e.g., 4°C, 25°C, 37°C, light exposure) aliquot->stress_conditions time_points 4. Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress_conditions->time_points hplc_analysis 5. Analyze by HPLC Quantify the peak area of the parent compound. time_points->hplc_analysis data_analysis 6. Analyze Data Plot % remaining vs. time to determine degradation rate. hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways and Prevention

Without the explicit chemical structure of this compound, the following are hypothetical degradation pathways based on common moieties in small molecule inhibitors. The actual degradation will depend on the specific functional groups present.

Table 2: Hypothetical Degradation Pathways and Prevention Strategies

Moiety (Hypothetical)Potential Degradation PathwayPrevention Strategy
Ester or Amide Hydrolysis: Cleavage of the ester or amide bond, especially in acidic or basic aqueous solutions.- Maintain the pH of the solution within a neutral range (pH 6-8).- Prepare fresh dilutions in aqueous buffers immediately before use.
Thiophene Ring Oxidation: Formation of thiophene-S-oxides or other oxidized species, potentially leading to loss of activity.- Store solutions protected from light.- Degas solvents and store under an inert atmosphere (argon or nitrogen).- Avoid contamination with metal ions.
Unsaturated Bonds Photodegradation: Isomerization or other photochemical reactions upon exposure to UV or visible light.- Store both solid compound and solutions in amber vials or wrapped in foil.- Minimize exposure to ambient light during experiments.

HePTP Signaling Pathway

This compound inhibits HePTP, which is a negative regulator of the ERK and p38 MAPK signaling pathways. The diagram below illustrates this relationship.

HePTP Signaling Pathway and Inhibition by this compound cluster_0 MAPK Cascade ERK ERK Downstream Cellular Responses (Proliferation, Differentiation, etc.) ERK->Downstream p38 p38 p38->Downstream HePTP HePTP HePTP->ERK Dephosphorylates (Inactivates) HePTP->p38 Dephosphorylates (Inactivates) ML120 This compound ML120->HePTP Inhibits

Caption: Inhibition of HePTP by this compound leads to activation of downstream signaling.

References

Technical Support Center: Troubleshooting Off-Target Effects of ML120 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering potential off-target effects with the hypothetical kinase inhibitor, ML120 analog 1.

Disclaimer: this compound is a hypothetical compound for the purposes of this guide. The information provided is based on established principles for kinase inhibitor profiling and troubleshooting. Researchers should always perform comprehensive selectivity profiling for any new compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a concern?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[1][2][3][4] For kinase inhibitors, which often target the highly conserved ATP-binding site, binding to other kinases is a common issue.[5] These unintended interactions can modulate other signaling pathways, leading to cellular toxicity, misleading experimental results, and potential adverse side effects in a clinical context.[1]

Q2: My experimental results are inconsistent with the known function of the intended target kinase. Could this be due to off-target effects?

A2: Yes, unexpected cellular phenotypes are often a primary indicator of off-target activity.[1][6] While many kinase inhibitors are designed for high selectivity, they can still interact with other kinases or cellular proteins, particularly at higher concentrations.[1] This can lead to a range of confounding effects that do not align with the known biology of the intended target.

Q3: How can I begin to distinguish between on-target and off-target effects in my cellular assays?

A3: A systematic approach is crucial. Key initial steps include:

  • Dose-Response Analysis: A clear dose-response relationship is essential. However, off-target effects can also be dose-dependent.[2] Comparing the concentration at which you observe the phenotype with the IC50 for the intended target is a critical first step.

  • Use of Structurally Unrelated Inhibitors: Comparing the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct inhibitors that target the same kinase can be very informative.[1][6] If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[2]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments.

Issue Potential Cause Suggested Troubleshooting Steps Rationale
Unexpectedly high cytotoxicity at effective concentrations Off-target inhibition of a kinase essential for cell survival.1. Perform a kinome-wide selectivity screen.[1] 2. Compare the cytotoxic IC50 with the on-target IC50. 3. Test a structurally distinct inhibitor of the same target.[6]1. To identify unintended kinase targets.[1] 2. A large discrepancy suggests off-target toxicity. 3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect.
Inconsistent phenotypic results across different cell lines Cell line-specific expression of off-target kinases.1. Characterize the kinome of your cell lines via proteomics or transcriptomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate).[1]1. To determine if an off-target is highly expressed in the sensitive cell line. 2. To confirm the inhibitor is active on its intended target in all tested systems.
Lack of expected phenotype despite confirmed target inhibition 1. Activation of compensatory signaling pathways.[1] 2. The inhibited target is not critical for the observed phenotype in your model system.1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK). 2. Consider genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role.1. To determine if the cell is adapting to the target's inhibition. 2. To confirm the role of the target in the specific cellular context.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table presents hypothetical kinase inhibition data for this compound. The intended target is MEK1.

Kinase TargetIC50 (nM)Kinase FamilyNotes
MEK1 (On-Target) 15 STE Intended Target
MEK225STEHigh affinity, expected
ERK25,500CMGCWeak inhibition
p38α>10,000CMGCNo significant inhibition
JNK18,000CMGCNo significant inhibition
GSK3β (Off-Target) 95 CMGC Significant Off-Target
CDK21,200CMGCModerate inhibition
SRC (Off-Target) 250 TK Potential Off-Target
ABL13,000TKWeak inhibition
Table 2: Cellular Activity of this compound

This table compares the potency of this compound for its intended target with its cytotoxic effects in two different cell lines.

Cell LineOn-Target IC50 (p-ERK Inhibition, nM)Cytotoxicity IC50 (MTT Assay, nM)Therapeutic Window (Cytotoxicity/On-Target)
Cell Line A (Low GSK3β/SRC)202,500125
Cell Line B (High GSK3β/SRC)2235015.9

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Based)

This protocol is for determining the IC50 value of this compound against a panel of kinases.

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and serial dilutions of this compound.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution, followed by 0.5 µL of the serially diluted this compound or DMSO vehicle control.

  • Initiate Reaction: Add 2.0 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to controls and plot the dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol confirms the engagement of this compound with its target in intact cells.

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., MEK1) and a control protein (e.g., GAPDH) in the soluble fraction by Western blotting.

  • Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Western Blotting for Downstream Signaling

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation of a downstream substrate.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody against the phosphorylated downstream target (e.g., p-ERK) overnight at 4°C. Subsequently, incubate with a secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein (e.g., total ERK) and a loading control (e.g., β-actin) to ensure equal loading.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result Observed step1 Perform Dose-Response Curve Analysis start->step1 q1 Is the inhibitor concentration significantly higher than the on-target IC50? off_target Likely Off-Target Effect q1->off_target Yes step2 Confirm Target Engagement (e.g., Western Blot, CETSA) q1->step2 No q2 Is the target inhibited as expected? (e.g., p-Substrate levels) on_target Likely On-Target Effect (Consider pathway compensation or model system specifics) q2->on_target No (Re-evaluate target engagement) step3 Test Structurally Unrelated Inhibitor q2->step3 Yes q3 Does a structurally different inhibitor for the same target replicate the phenotype? q3->on_target Yes q3->off_target No step4 Perform Kinome-wide Selectivity Screen off_target->step4 step1->q1 step2->q2 step3->q3

Caption: Troubleshooting logic for unexpected results.

signaling_pathway cluster_on_target On-Target Pathway (MAPK) cluster_off_target Off-Target Pathway (GSK3) RAF RAF MEK1 MEK1 RAF->MEK1 phosphorylates ERK ERK MEK1->ERK phosphorylates TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors -> Cellular Response A AKT AKT GSK3b GSK3b AKT->GSK3b phosphorylates (inactivates) BetaCatenin BetaCatenin GSK3b->BetaCatenin phosphorylates (for degradation) OtherFactors OtherFactors BetaCatenin->OtherFactors -> Cellular Response B Inhibitor This compound Inhibitor->MEK1 Intended Inhibition Inhibitor->GSK3b Off-Target Inhibition

Caption: On-target vs. off-target signaling pathways.

experimental_workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cellular Context start Hypothesis: Unexpected phenotype is due to off-targets kinase_screen Kinome-wide Selectivity Screen (e.g., ADP-Glo) start->kinase_screen identify_hits Identify Potential Off-Target Hits (e.g., GSK3β, SRC) kinase_screen->identify_hits cetsa Confirm Target Engagement in Cells (CETSA) identify_hits->cetsa Inform cellular experiments western Analyze Downstream Signaling of Hits (e.g., p-GSK3β substrates) cetsa->western knockdown Validate with Genetic Knockdown (siRNA) of Off-Target western->knockdown conclusion Conclusion: Phenotype is mediated by specific off-target(s) knockdown->conclusion

Caption: Experimental workflow for off-target identification.

References

Technical Support Center: Improving the Selectivity of ML120 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of ML120 analog 1, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also referred to as compound 1 or probe ML120, CID-4302116) is a small molecule inhibitor that selectively targets Hematopoietic Protein Tyrosine Phosphatase (HePTP).[1][2][3] HePTP is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[1][2] this compound acts as a competitive inhibitor with a reported Ki value of 0.69 μM for HePTP.[1]

Q2: What is the mechanism of action of HePTP?

HePTP negatively regulates the MAP kinase signaling pathways by dephosphorylating and inactivating Extracellular signal-Regulated Kinase (ERK) and p38 MAP kinase.[4][5][6] This interaction is highly specific, mediated by a non-catalytic Kinase Interaction Motif (KIM) on HePTP that binds to the MAP kinases.[4][5]

Q3: Why is improving the selectivity of this compound important?

While this compound is selective for HePTP, off-target effects are a common concern with enzyme inhibitors and can lead to unintended biological consequences and misleading experimental results.[7] Improving selectivity ensures that the observed effects are primarily due to the inhibition of HePTP, increasing the reliability of experimental data and the potential for therapeutic development.

Q4: What are the known off-targets of this compound?

Studies have shown that this compound exhibits selectivity for HePTP over other related phosphatases. However, some level of inhibition is observed for other protein tyrosine phosphatases (PTPs). The selectivity profile is summarized in the table below.

Q5: What general strategies can be employed to improve the selectivity of a phosphatase inhibitor?

Several medicinal chemistry strategies can be applied to enhance the selectivity of an inhibitor like this compound:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with systematic modifications to the core scaffold can identify key structural features that contribute to potency and selectivity.[8]

  • Exploiting Unique Structural Features: Targeting less conserved regions in the active site or allosteric sites of the target enzyme can lead to greater selectivity. For HePTP, its unique Kinase Interaction Motif (KIM) presents a potential target for developing highly specific inhibitors.[4][5]

  • Computational Modeling: In silico docking studies can help predict how analogs will bind to the target and off-target phosphatases, guiding the design of more selective compounds.[1]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, with a focus on improving and verifying its selectivity.

Problem 1: High background or inconsistent results in the HePTP inhibition assay.

  • Possible Cause: Contamination with other phosphatases or proteases in the enzyme preparation or cell lysate.

  • Troubleshooting Steps:

    • Use a broad-spectrum phosphatase inhibitor cocktail during cell lysis and protein purification to eliminate the activity of endogenous phosphatases.[9][10]

    • Incorporate protease inhibitors to prevent the degradation of HePTP and other proteins in your sample.[9]

    • Perform all sample preparation steps at 4°C to minimize enzymatic activity.[10]

    • Run appropriate controls , including a "no enzyme" control to measure background signal and a "no inhibitor" control to establish 100% enzyme activity.

Problem 2: Observed cellular effects do not correlate with HePTP inhibition.

  • Possible Cause: The observed phenotype may be due to off-target effects of this compound.

  • Troubleshooting Steps:

    • Perform a selectivity panel assay: Test the inhibitor against a panel of other relevant phosphatases to determine its selectivity profile quantitatively.

    • Use a structurally distinct HePTP inhibitor as a control. If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect.

    • Employ genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown HePTP and observe if the phenotype is replicated. This can help confirm that the inhibitor's effect is mediated through HePTP.[7]

    • Conduct dose-response experiments: A clear dose-dependent effect is more indicative of a specific interaction.

Problem 3: Difficulty in synthesizing more selective analogs of ML120.

  • Possible Cause: Lack of a clear structure-activity relationship (SAR) to guide analog design.

  • Troubleshooting Steps:

    • Initiate a focused SAR study: Based on the known structure of ML120, synthesize analogs with modifications at various positions. The phenoxyacetic acid scaffold of ML120 offers several points for chemical modification.[1][3]

    • Utilize computational docking: Model the binding of ML120 and its proposed analogs to the active site of HePTP and other phosphatases. This can help prioritize synthetic efforts on compounds predicted to have higher selectivity.

    • Consider targeting the KIM binding site: Designing molecules that interact with the unique Kinase Interaction Motif of HePTP could yield highly selective inhibitors.

Data Presentation

Table 1: Selectivity Profile of this compound (Compound 1) Against a Panel of Protein Tyrosine Phosphatases. [3]

PhosphataseFold Selectivity over HePTP
HePTP1
VHR19.5
MKP-342
CD458.8
Shp24.1
TCPTP2.6
Lyp1.4
LAR>50
PTP1B4.3

Experimental Protocols

Protocol 1: Determining the Ki of this compound for HePTP

This protocol outlines the general steps for determining the inhibition constant (Ki) of this compound for HePTP using a standard enzyme inhibition assay.

Materials:

  • Recombinant human HePTP

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a more specific fluorescent substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Add a fixed concentration of HePTP to each well of the microplate.

  • Add the different concentrations of this compound (and the vehicle control) to the wells containing the enzyme.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for binding.

  • Initiate the reaction by adding a fixed concentration of the phosphatase substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Plot the reaction velocity against the inhibitor concentration.

  • Calculate the IC50 value from the dose-response curve.

  • Determine the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the enzyme for the substrate.

Protocol 2: Assessing the Selectivity of this compound

To assess selectivity, the inhibition assay described in Protocol 1 should be repeated for a panel of other phosphatases.

  • Select a panel of relevant off-target phosphatases. This should include closely related PTPs and other phosphatases that might be affected.

  • Perform the enzyme inhibition assay for each phosphatase in the panel using a range of this compound concentrations.

  • Determine the IC50 or Ki value for each off-target enzyme.

  • Calculate the selectivity index by dividing the IC50 (or Ki) for the off-target enzyme by the IC50 (or Ki) for HePTP. A higher selectivity index indicates greater selectivity for HePTP.

Mandatory Visualizations

HePTP_Signaling_Pathway TCR TCR Ligation PKA PKA TCR->PKA activates HePTP_active HePTP (Active) PKA->HePTP_active phosphorylates Ser23 inactivates & dissociates HePTP_inactive HePTP (Inactive) (pS23) MAPK_bound ERK/p38 (Bound to HePTP) HePTP_active->MAPK_bound binds to ERK_p38_active ERK/p38 (Active) (Phosphorylated) HePTP_active->ERK_p38_active dephosphorylates ERK_p38_inactive ERK/p38 (Inactive) ERK_p38_active->ERK_p38_inactive Nuclear_Translocation Nuclear Translocation & Gene Expression ERK_p38_active->Nuclear_Translocation ML120 This compound ML120->HePTP_active inhibits

Caption: HePTP signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Poor Selectivity Observed Step1 Verify Experimental Setup - Controls - Reagent Quality Start->Step1 Step2 Perform Selectivity Panel Assay Step1->Step2 If setup is correct Step3 Analyze Quantitative Data (IC50 / Ki values) Step2->Step3 Step4 Structure-Activity Relationship (SAR) & Analog Synthesis Step3->Step4 If selectivity is poor End Optimized Selective Inhibitor Step3->End If selectivity is acceptable Step4->Step2 Test new analogs Step5 In Silico Docking Studies Step5->Step4 Guide design

Caption: Workflow for troubleshooting and improving inhibitor selectivity.

References

ML120 analog 1 stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ML120 analog 1 in various experimental conditions. Below you will find frequently asked questions, detailed experimental protocols for stability assessment, and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), exhibits differential stability depending on the biological matrix.[1] It has been reported to have low stability in both human and mouse plasma, suggesting rapid degradation.[1] In contrast, it shows high stability in the presence of human and mouse liver microsomes.[1]

Q2: Are there any quantitative data available on the stability of this compound?

Q3: What are the likely degradation pathways for this compound in plasma?

A3: While specific degradation pathways for this compound have not been detailed, compounds with ester or amide linkages are often susceptible to hydrolysis by plasma esterases and proteases. Given its reported low stability in plasma, it is plausible that enzymatic hydrolysis contributes significantly to its degradation.

Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A4: To maximize stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. Before use, an aliquot should be thawed and diluted to the final working concentration in the appropriate experimental buffer.

Stability of this compound: Data Summary

The following table summarizes the currently available stability data for this compound and a related compound.

CompoundMatrix/BufferSpeciesStability ProfileHalf-life (t½)
This compound PlasmaHuman, MouseLowNot Reported
This compound Liver MicrosomesHuman, MouseHighNot Reported
ML119 (related HePTP inhibitor) Liver MicrosomesRatHigh> 50 minutes[2]

Experimental Protocols

Below are detailed methodologies for assessing the stability of this compound in plasma and liver microsomes.

Protocol 1: Plasma Stability Assay

This protocol outlines the procedure to determine the stability of this compound in plasma.

Materials:

  • This compound

  • Control plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS instrument

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Reaction Mixture Preparation: In a 96-well plate, add the required volume of plasma.

  • Initiation of Reaction: Spike the plasma with this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid protein precipitation.

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents 100% compound.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate plasma proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining against time.

Protocol 2: Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of this compound using liver microsomes.

Materials:

  • This compound

  • Liver microsomes (e.g., human, mouse, rat)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS instrument

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to the microsomal suspension. Immediately after, add this compound to the desired final concentration (e.g., 1 µM). A control reaction without the NADPH regenerating system should be included.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Centrifuge the plate at high speed to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining this compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point compared to the 0-minute sample. Determine the half-life (t½) and intrinsic clearance (CLint).

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock Solution reaction Reaction Mixture (37°C) stock->reaction matrix Plasma or Microsomes matrix->reaction quench Quench Reaction (Acetonitrile) reaction->quench Time Points centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for assessing the stability of this compound.

HePTP_signaling_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_regulation HePTP Regulation TCR TCR Activation MEK MEK TCR->MEK ERK ERK MEK->ERK phosphorylates p38 p38 MEK->p38 phosphorylates nucleus Nucleus (Gene Expression) ERK->nucleus Translocates to p38->nucleus Translocates to HePTP HePTP HePTP->ERK dephosphorylates HePTP->p38 dephosphorylates ML120 This compound ML120->HePTP inhibits

References

Technical Support Center: Addressing ML120 Analog 1 Cytotoxicity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing potential cytotoxicity associated with ML120 analog 1 in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP).[1][2] HePTP is a protein tyrosine phosphatase that plays a role in signal transduction in hematopoietic cells.[2][3] Specifically, it negatively regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 pathways, by dephosphorylating key kinases in these cascades.[2][3] By inhibiting HePTP, this compound can lead to a sustained activation of the ERK and p38 MAPK pathways.

Q2: What are the potential applications of this compound in research?

As an inhibitor of HePTP, this compound can be a valuable tool for studying the role of the ERK and p38 MAPK signaling pathways in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] Given the involvement of these pathways in various diseases, including cancer, this compound may be used in preclinical research to investigate the therapeutic potential of HePTP inhibition.

Q3: Is this compound expected to be cytotoxic?

The cytotoxic potential of this compound has not been extensively documented in publicly available literature. However, as it modulates the ERK and p38 MAPK pathways, which are critical for cell survival and proliferation, it is plausible that its activity could lead to cytotoxic effects in a cell-type and concentration-dependent manner. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific experimental system.

Q4: How can I determine the cytotoxicity of this compound in my cell line?

Standard cytotoxicity assays, such as the MTT, XTT, or LDH release assays, can be employed to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity. This involves treating your cell line with a range of this compound concentrations and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours). A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses potential issues you may encounter when working with this compound, with a focus on cytotoxicity.

Issue 1: I am observing higher-than-expected cytotoxicity in my experiments.

  • Question: Could the observed cell death be due to off-target effects of this compound?

    • Answer: While this compound is reported to be a selective HePTP inhibitor, off-target effects are a possibility with any small molecule inhibitor. To investigate this, consider performing control experiments, such as using a structurally different HePTP inhibitor to see if it phenocopies the results, or conducting a rescue experiment by overexpressing HePTP.

  • Question: How can I be sure the cytotoxicity is not due to the solvent (e.g., DMSO)?

    • Answer: It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you differentiate between the cytotoxicity of the compound and the solvent. Typically, the final DMSO concentration in cell culture should be kept below 0.5% to minimize solvent-induced toxicity.

  • Question: Could the compound's solubility or stability in my cell culture medium be a factor?

    • Answer: Poor solubility can lead to the formation of precipitates that can be cytotoxic. Visually inspect your media after adding this compound for any signs of precipitation. The stability of the compound in culture conditions (37°C, 5% CO2) over the duration of your experiment should also be considered. It is recommended to prepare fresh dilutions of the compound for each experiment.

Issue 2: My cytotoxicity results are not reproducible.

  • Question: What are common sources of variability in cytotoxicity assays?

    • Answer: Inconsistent cell seeding density, variations in incubation times, and differences in reagent preparation can all contribute to variability. Ensure that you are using a consistent and validated protocol for your cytotoxicity assays.

  • Question: Could the passage number of my cells be affecting the results?

    • Answer: Yes, cell lines can change their characteristics over time with increasing passage numbers. It is advisable to use cells within a defined and low passage number range for all experiments to ensure consistency.

Quantitative Data Summary

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., JurkatMTT48Enter your datae.g., Observed significant apoptosis
Enter your cell lineEnter assay typeEnter incubation timeEnter your dataEnter your observations
Enter your cell lineEnter assay typeEnter incubation timeEnter your dataEnter your observations

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a general guideline for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for Assessing HePTP Inhibition

This protocol describes how to assess the inhibitory effect of this compound on HePTP activity by measuring the phosphorylation status of its downstream targets, ERK and p38 MAPK.

Materials:

  • Your cell line of interest (e.g., Jurkat T cells)

  • This compound

  • Stimulant (e.g., PMA, anti-CD3 antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, and a loading control like anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to attach or grow to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce ERK and p38 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on ERK and p38 phosphorylation.

Visualizations

HePTP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK ERK / p38 MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors phosphorylates HePTP HePTP HePTP->MAPK dephosphorylates ML120_analog_1 ML120 analog 1 ML120_analog_1->HePTP inhibits Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression

Caption: HePTP Signaling Pathway and the action of this compound.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat cells with this compound (various concentrations) Overnight_Incubation->Compound_Treatment Incubation_Period Incubate for 24, 48, or 72h Compound_Treatment->Incubation_Period Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation_Period->Cytotoxicity_Assay Data_Analysis Measure absorbance and analyze data Cytotoxicity_Assay->Data_Analysis Determine_IC50 Determine IC50 value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Concentration Verify compound concentration and dilutions Start->Check_Concentration Check_Vehicle_Control Is vehicle control (e.g., DMSO) showing toxicity? Check_Concentration->Check_Vehicle_Control Solvent_Toxicity Solvent Toxicity Issue Check_Vehicle_Control->Solvent_Toxicity Yes Check_Cell_Health Assess cell health and passage number Check_Vehicle_Control->Check_Cell_Health No Optimize_Protocol Optimize Experimental Protocol Solvent_Toxicity->Optimize_Protocol Cell_Culture_Issue Cell Culture Issue Check_Cell_Health->Cell_Culture_Issue Poor health or high passage Investigate_Off_Target Investigate potential off-target effects Check_Cell_Health->Investigate_Off_Target Healthy cells Cell_Culture_Issue->Optimize_Protocol Solubility_Stability Check for compound precipitation and stability in media Investigate_Off_Target->Solubility_Stability Artifact_Check Consider assay-specific artifacts Solubility_Stability->Artifact_Check Artifact_Check->Optimize_Protocol

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

ML120 analog 1 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML120 analog 1, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule that acts as a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7).[1][2][3] HePTP is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting ERK1/2 and p38.[4][5]

Q2: What is the mechanism of action of ML120 and its analogs?

ML120 and its analogs are proposed to directly target the active site of HePTP, thereby preventing the dephosphorylation of its substrates.[6][7] By inhibiting HePTP, these compounds augment and prolong the activation of ERK1/2 and p38 MAP kinases in response to stimuli like T-cell receptor (TCR) activation.[4][6][8]

Q3: What are the potential therapeutic applications of HePTP inhibitors like this compound?

HePTP is implicated in the development of blood cancers such as T-cell acute lymphoblastic leukemia (T-ALL) and acute myelogenous leukemia (AML).[4][6][7] By promoting prolonged activation of ERK and p38, which can lead to cell cycle arrest and apoptosis, HePTP inhibitors are being investigated as potential therapeutics for these conditions.[4]

Q4: How selective is this compound?

The probe ML120 (CID-4302116), from which analog 1 is derived, has shown selectivity for HePTP over other related phosphatases. For instance, ML120 demonstrated 4-fold selectivity over VHR1 and 10-fold selectivity over MKP-3.[6] Another study on a similar compound showed selectivity for HePTP over CD45, Shp2, TCPTP, and PTP1B.[9] However, it is crucial to perform selectivity profiling for each specific analog and experimental system.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in In Vitro HePTP Inhibition Assays
Potential Cause Troubleshooting Step
Phosphatase Contamination If using cell or tissue extracts, endogenous phosphatases can interfere with the assay.[10] Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer.[10]
Inactive HePTP Enzyme Improper storage or handling can lead to loss of enzyme activity. Ensure the recombinant HePTP is stored at -80°C and handled on ice.[11] Confirm enzyme activity with a known substrate before inhibitor screening.
Incorrect Buffer Composition or pH PTPs are sensitive to buffer conditions, with optimal activity typically between pH 5.5 and 6.0.[12] Use a validated PTP assay buffer, such as Bis-Tris at pH 6.0.[12]
Inaccurate Pipetting Small volumes of concentrated inhibitor can be difficult to pipette accurately, leading to variability.[11] Prepare serial dilutions of the inhibitor and use calibrated pipettes.[11] Consider preparing a master mix for reagents.[11]
Substrate Concentration For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. To standardize results, use a substrate concentration equal to its Km for HePTP.[12]
Issue 2: Low or No Inhibition Observed in Cell-Based Assays
Potential Cause Troubleshooting Step
Poor Cell Permeability While ML120 has been shown to be active in cells, analogs may have different permeability.[6] If no effect is observed, consider increasing the incubation time or the concentration of the inhibitor, while monitoring for cytotoxicity.
Compound Solubility and Stability ML120 contains a carboxylic acid and has pH-dependent solubility.[6] Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous media. Prepare fresh solutions for each experiment to avoid degradation.[6]
Short Incubation Time The effect of the inhibitor may not be apparent after a short incubation. Optimize the incubation time to allow for sufficient target engagement and downstream signaling changes. A 45-minute pre-incubation has been used for ML120.[4][9]
Cell Line Specificity The expression and activity of HePTP can vary between different cell lines. Confirm HePTP expression in your chosen cell model.

Quantitative Data

Table 1: Inhibitory Activity of ML120 and Analogs against HePTP

CompoundAssay TypeParameterValue (µM)
ML120 (CID-4302116)In vitro phosphatase assayIC501.8
This compoundCompetitive inhibition assayKi0.69[2]

Table 2: Selectivity Profile of a HePTP Inhibitor (Compound 1 from Bobkova et al., 2011)

PhosphataseSelectivity (fold vs. HePTP)
VHR19.5[9]
MKP-342[9]
CD458.8[9]
Shp24.1[9]
TCPTP2.6[9]
Lyp1.4[9]
PTP1B4.3[9]
LAR>50[9]

Experimental Protocols

Protocol 1: In Vitro HePTP Inhibition Assay (OMFP-based)

This protocol is adapted from a general fluorescence-based PTP assay.[12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.

    • HePTP Enzyme: Prepare a working solution of recombinant HePTP in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Substrate: Prepare a stock solution of O-methylfluorescein phosphate (B84403) (OMFP) in DMSO. The final concentration in the assay should be at the Km value for HePTP.

    • Inhibitor: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.

    • Add 20 µL of HePTP enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 18 µL of OMFP substrate solution.

    • Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 525 nm) in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocities (Vo) from the linear portion of the progress curves.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for HePTP Inhibition in Jurkat T-cells

This protocol is based on methods used to assess the cellular activity of HePTP inhibitors.[4][9]

  • Cell Culture:

    • Culture Jurkat TAg T-cells in appropriate media and conditions.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate Jurkat cells with varying concentrations of this compound or DMSO (vehicle control) for 45 minutes at 37°C.[4][9]

    • Stimulate the T-cell receptor (TCR) by adding anti-CD3 antibody (e.g., OKT3) for 5 minutes.[4][9]

  • Cell Lysis and Western Blotting:

    • Stop the reaction by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-ERK1/2 (pERK1/2) and phospho-p38 (pp38).[4][9]

    • Strip and re-probe the membrane with antibodies for total ERK1/2 and p38 as loading controls.[9]

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of pERK1/2 and pp38 in inhibitor-treated cells to the vehicle-treated control to determine the effect of this compound on MAPK phosphorylation.

Visualizations

HePTP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ras Ras TCR->Ras Stimulation p38 p38 TCR->p38 Stimulation (via other pathways) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription p38->Transcription HePTP HePTP (PTPN7) HePTP->ERK Dephosphorylation HePTP->p38 Dephosphorylation ML120 This compound ML120->HePTP Inhibition

Caption: HePTP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Cell_Assay start Start: Jurkat T-cells in culture pretreatment Pre-treat with this compound or DMSO (45 min, 37°C) start->pretreatment stimulation Stimulate with anti-CD3 Ab (5 min) pretreatment->stimulation lysis Lyse cells with buffer containing phosphatase inhibitors stimulation->lysis centrifugation Clarify lysate by centrifugation lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Probe with phospho-specific (pERK, pp38) and total antibodies western_blot->probing analysis Quantify and analyze results probing->analysis end End: Determine effect on MAPK phosphorylation analysis->end

References

Technical Support Center: Refining ML120 Analog 1 Synthesis Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ML120 Analog 1. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, a substituted pyrazole (B372694), is synthesized via a Knorr pyrazole synthesis. This involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

Q2: I am observing the formation of two regioisomers in my reaction mixture. How can I improve the regioselectivity?

A2: The formation of a regioisomeric mixture is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound.[1] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions. To improve regioselectivity, consider the following:

  • pH Control: Adjusting the pH can influence which carbonyl group the hydrazine attacks first. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.

  • Solvent Choice: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may enhance the formation of the desired isomer.

  • Temperature Control: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring one regioisomer over the other.

Q3: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

A3: Low yields can stem from several factors. Consider these troubleshooting steps:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions and reduce the yield of the desired product.

  • Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Conversely, excessive heat can lead to degradation of the product.

  • Water Removal: The final step of the synthesis is a dehydration reaction. If water is not effectively removed, the equilibrium may not favor product formation. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.

  • Side Reactions: The formation of byproducts can consume starting materials. Analyze your crude product to identify any major side products and adjust reaction conditions to minimize their formation.

Q4: The final product is an oil and will not crystallize. What should I do?

A4: If your purified product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this could indicate the presence of impurities that are inhibiting crystallization.[2] Consider the following purification and crystallization techniques:

  • Column Chromatography: If not already performed, purify the oil using silica (B1680970) gel column chromatography to remove impurities.[2]

  • Trituration: Add a solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether) and stir or sonicate the mixture. This can sometimes induce crystallization or solidify the product by washing away soluble impurities.[2]

  • Inducing Crystallization: If the product is pure, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch can also initiate crystallization.[2]

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed by LC-MS

Question: My LC-MS analysis of the crude reaction mixture shows a significant peak with a mass corresponding to a stable intermediate, not the final product. What could be the cause?

Answer: This is likely due to the formation of a stable intermediate, such as a hydroxylpyrazolidine, which has not fully dehydrated to the final pyrazole product. To drive the reaction to completion, you can try increasing the reaction temperature or adding a catalytic amount of a stronger acid to facilitate the dehydration step.

Issue 2: Difficulty in Purifying the Product by Column Chromatography

Question: My compound is streaking on the silica gel column, leading to poor separation. How can I improve the chromatography?

Answer: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, causing streaking and poor separation.[2] To mitigate this, you can:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.

  • Reverse-Phase Chromatography: If your compound is sufficiently soluble in polar solvents, reverse-phase (C18) HPLC can be an effective purification method.[3][4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of a representative ML120 analog via the Knorr pyrazole synthesis.

Reactants:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-fluorophenyl)-1,3-butanedione (1.0 eq) and ethanol.

  • Stir the mixture until the dicarbonyl compound is fully dissolved.

  • Add (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include aromatic protons, a pyrazole ring proton, a methyl group singlet, and a methoxy (B1213986) group singlet.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Expected signals will correspond to the carbon atoms of the pyrazole ring, the aromatic rings, the methyl group, and the methoxy group.[5]

2. Mass Spectrometry (MS)

  • Methodology: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight.[5]

  • Expected Result: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of this compound.

Quantitative Data

Table 1: Reaction Conditions and Yields for this compound Synthesis

ParameterCondition
Scale 5 mmol
Solvent Ethanol (50 mL)
Catalyst Glacial Acetic Acid (0.1 mL)
Temperature 80°C (Reflux)
Reaction Time 3 hours
Crude Yield 95%
Purified Yield 78%

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.8-7.1 (m, Ar-H), 6.5 (s, 1H, pyrazole-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.1, 155.8, 148.2, 142.5, 130.9, 128.7, 125.4, 116.3, 114.5, 105.2, 55.6, 14.8
High-Resolution MS (ESI) m/z calculated for C₁₇H₁₅FN₂O [M+H]⁺: 283.1241, Found: 283.1245

Visualizations

Signaling Pathway

Many pyrazole-containing compounds are known to act as kinase inhibitors.[6] The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, targeting a key kinase in a cancer-related pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation ML120 This compound ML120->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

experimental_workflow Start Start: Starting Materials Reaction Cyclocondensation Reaction (Reflux in Ethanol) Start->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Final Pure this compound Characterization->Final

Caption: Workflow for the synthesis and purification of this compound.

References

minimizing ML120 analog 1 precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize precipitation of ML120 and its analogs in experimental assays.

Troubleshooting Guide

Issue: Precipitate formation upon compound addition to aqueous buffer.

This is a common issue for hydrophobic small molecules like ML120. The following steps can help mitigate precipitation.

1. Review Your Stock and Working Concentrations

Ensure the final concentration of your compound in the assay does not exceed its aqueous solubility limit.

  • Question: How can I determine the optimal stock and working concentrations to avoid precipitation?

  • Answer: It is crucial to first determine the maximum aqueous solubility of your specific ML120 analog. A preliminary solubility test is recommended. Serial dilutions of the compound in your final assay buffer can help identify the concentration at which it begins to precipitate. Always prepare fresh working solutions from a high-concentration DMSO stock just before use.

2. Optimize Your Assay Buffer

The composition of your assay buffer can significantly impact compound solubility.

  • Question: What components can I add to my assay buffer to improve the solubility of my ML120 analog?

  • Answer: The addition of a surfactant or a protein carrier can help maintain compound solubility. Bovine Serum Albumin (BSA) is commonly used to reduce non-specific binding and can also aid in keeping hydrophobic compounds in solution.

    • Recommendation: Titrate BSA into your assay buffer, starting from 0.01% to 0.1% (w/v), to find the optimal concentration that prevents precipitation without interfering with your assay.

3. Adjust the Final DMSO Concentration

While high concentrations of DMSO can be toxic to cells, a minimal amount is often necessary to maintain compound solubility.

  • Question: What is the recommended final DMSO concentration, and how should I perform the dilution?

  • Answer: Aim for a final DMSO concentration of less than 0.5% in your assay, although some cell lines can tolerate up to 1%. To minimize precipitation during dilution, perform a serial dilution of your DMSO stock into the assay buffer rather than a single large dilution. Rapid mixing or vortexing immediately after dilution is also critical.

Experimental Workflow for Minimizing Precipitation

G cluster_prep Preparation cluster_dilution Dilution Series cluster_assay Assay Addition A Prepare High-Concentration Stock in 100% DMSO B Perform Serial Dilution in Assay Buffer A->B C Vortex Immediately After Each Dilution B->C Immediate Action D Add Final Dilution to Assay Plate C->D E Mix Thoroughly D->E

Caption: A recommended workflow for preparing and diluting hydrophobic compounds to minimize precipitation.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation even with a low final DMSO concentration. What else can I do?

A1: If precipitation persists, consider the following:

  • Temperature: Ensure your assay buffer is at the optimal temperature. Some compounds are less soluble at lower temperatures.

  • pH: Check the pH of your assay buffer. The charge state of your compound can be pH-dependent, affecting its solubility.

  • Sonication: Briefly sonicating your stock solution before dilution can help break up any micro-aggregates.

Q2: Can the type of plasticware I use affect compound precipitation?

A2: Yes, some hydrophobic compounds can adsorb to the surface of certain plastics. Using low-adhesion microplates and pipette tips can help mitigate this issue.

Q3: How does ML120 relate to its known target, UBA5?

A3: ML120 is an inhibitor of UBA5 (Ubiquitin Like Modifier Activating Enzyme 5), which is the activating enzyme for the ubiquitin-like protein UFM1. This process, known as UFMylation, is involved in various cellular functions, including protein quality control and stress response.

UBA5 Signaling Pathway

G cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation UBA5 UBA5 UBA5_UFM1 UBA5~UFM1 UBA5->UBA5_UFM1 UFM1 UFM1 UFM1->UBA5_UFM1 ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi UFC1_UFM1 UFC1~UFM1 UBA5_UFM1->UFC1_UFM1 UFC1 UFC1 UFC1->UFC1_UFM1 UFMylatedProtein UFMylated Protein UFC1_UFM1->UFMylatedProtein UFL1 UFL1 UFL1->UFMylatedProtein TargetProtein Target Protein TargetProtein->UFMylatedProtein ML120 ML120 / Analog ML120->UBA5 Inhibits

Caption: The UFMylation pathway and the inhibitory action of ML120 on UBA5.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment

  • Prepare a 10 mM stock solution of your ML120 analog in 100% DMSO.

  • Create a series of dilutions in your final assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.

  • Incubate the dilutions at your experimental temperature for 1-2 hours.

  • Visually inspect each dilution for any signs of precipitation. A light-scattering plate reader can be used for a more quantitative assessment.

  • The highest concentration that remains clear is your approximate aqueous solubility limit.

Protocol 2: Optimizing BSA Concentration

  • Prepare your assay buffer with varying concentrations of BSA (e.g., 0%, 0.01%, 0.05%, 0.1%).

  • Prepare a working solution of your ML120 analog at a concentration known to cause precipitation.

  • Add the compound to each of the BSA-containing buffers.

  • Incubate and observe for precipitation as described in Protocol 1.

  • Select the lowest concentration of BSA that prevents precipitation while ensuring it does not interfere with your assay's readout.

Quantitative Data Summary

ParameterRecommended RangeNotes
Final DMSO Concentration < 0.5%Cell line dependent; minimize where possible.
BSA Concentration 0.01% - 0.1% (w/v)Titrate to find the optimal concentration.
Working Temperature Room Temp to 37°CCompound solubility can be temperature-dependent.

Validation & Comparative

Validating the Inhibitory Effect of ML120 Analog 1 on HePTP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ML120 analog 1, a known inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), against other phosphatases. It includes detailed experimental protocols and supporting data to assist researchers in validating its inhibitory effects. HePTP is a key negative regulator of the MAP kinase (MAPK) signaling pathways and is considered a therapeutic target in several hematopoietic malignancies.[1][2][3]

Comparative Analysis of HePTP Inhibitors

The potency and selectivity of a chemical probe are critical for its utility in research and drug development. This compound (also known as compound 1 or NIH probe ML119) has been identified as a potent and selective inhibitor of HePTP.[1][4]

Potency and Mechanism

This compound functions as a competitive inhibitor of HePTP, indicating that it likely binds to the enzyme's active site.[1] Its inhibitory constants are summarized below.

CompoundTargetIC50 (μM)Ki (μM)Inhibition Type
This compound HePTP 0.21 [1]0.69 [2][5]Competitive [1][5]
ML120HePTP1.8[6]Not ReportedCompetitive
Phenoxyacetic acid 1HePTP0.96[2]0.69[2]Competitive[2]

Table 1: Comparison of inhibitory potency against HePTP. IC50 represents the concentration required for 50% inhibition, while Ki is the inhibition constant. Lower values indicate higher potency.

Selectivity Profile

A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a panel of other protein tyrosine phosphatases (PTPs) to establish its selectivity.

Off-Target PTPIC50 (μM)Fold Selectivity (vs. HePTP IC50 of 0.21 μM)
MKP-35.2[1]~25x
PTP-SL>1.0[1]~5x
SHP2>1.0[1]~5x
TCPTP>1.0[1]~5x
PTP1B1.6[1]~8x
VHR1.8[1]~9x
LYP1.9[1]~9x
SHP12.5[1]~12x
CD453.2[1]~15x
STEP6.3[1]~30x
LAR73.0[1]~348x

Table 2: Selectivity profile of this compound against a panel of related protein tyrosine phosphatases. Fold selectivity is calculated by dividing the off-target IC50 by the HePTP IC50.[1]

HePTP Signaling Pathway

HePTP plays a crucial role in downregulating T-cell receptor (TCR) signaling by dephosphorylating and inactivating key kinases in the MAPK pathway.[1][7] Specifically, HePTP targets the activation loop phosphotyrosine residues of ERK1/2 and p38.[1][2][8] Inhibition of HePTP by compounds like this compound blocks this dephosphorylation, leading to sustained activation of ERK and p38, which can be a therapeutic strategy for certain leukemias.[1]

HePTP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR MEK MEK TCR->MEK Activation Cascade MKK3_6 MKK3/6 TCR->MKK3_6 Activation Cascade ERK ERK MEK->ERK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates pERK p-ERK (Active) pp38 p-p38 (Active) TF Transcription Factors pERK->TF Translocation & Activation pp38->TF Translocation & Activation HePTP HePTP HePTP->pERK Dephosphorylates (Inactivates) HePTP->pp38 Dephosphorylates (Inactivates) Inhibitor ML120 analog 1 Inhibitor->HePTP Inhibits

Caption: HePTP negatively regulates the ERK/p38 MAPK pathways.

Experimental Protocols

The following protocols describe standard methods for validating the inhibitory activity of compounds against HePTP, both in vitro and in a cellular context.

In Vitro HePTP Inhibition Assay (pNPP Substrate)

This biochemical assay measures the direct inhibition of recombinant HePTP enzyme activity using a generic chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant HePTP enzyme

  • HePTP Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20.[3][6]

  • Substrate: p-nitrophenyl phosphate (pNPP)[3]

  • Inhibitor: this compound (or other test compounds) dissolved in DMSO

  • Stop Solution/Detection Reagent: Biomol Green[3][6]

  • 384-well clear microtiter plates

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 4 µL) of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.[3]

  • Enzyme Addition: Prepare a working solution of HePTP enzyme in assay buffer (e.g., 6.875 nM).[3][6] Add the enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare a working solution of pNPP in water (e.g., 1 mM).[3][6] Add the pNPP solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop and Detect: Add the Biomol Green reagent to all wells to stop the reaction.[3][6] This reagent detects the free phosphate released by the enzyme, forming a colored complex.

  • Data Acquisition: After a brief incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls. Fit the dose-response data to a four-parameter logistic model to determine the IC50 value.

In_Vitro_Workflow start Start step1 Prepare serial dilutions of inhibitor in DMSO start->step1 step2 Dispense inhibitor or DMSO into 384-well plate step1->step2 step3 Add recombinant HePTP enzyme solution step2->step3 step4 Incubate for 15 min at room temperature step3->step4 step5 Add pNPP substrate to initiate reaction step4->step5 step6 Incubate for 60 min at room temperature step5->step6 step7 Add Biomol Green to stop reaction & detect step6->step7 step8 Read absorbance on plate reader step7->step8 step9 Calculate % inhibition and determine IC50 step8->step9 end End step9->end

Caption: Workflow for an in vitro HePTP enzymatic inhibition assay.

Cell-Based HePTP Inhibition Assay (Western Blot)

This assay validates the inhibitor's ability to penetrate the cell membrane and engage its target in a physiological context by measuring the phosphorylation status of HePTP's downstream substrates, ERK and p38.

Materials:

  • Cell Line: Jurkat T-cells[2][3]

  • Cell Culture Media

  • Inhibitor: this compound (or other test compounds) dissolved in DMSO

  • Stimulant: Anti-CD3 antibody (e.g., OKT3) to stimulate the T-cell receptor.[2][3]

  • Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Primary Antibodies: Anti-phospho-ERK (pERK), anti-phospho-p38 (pp38), anti-total-ERK, anti-total-p38.

  • Secondary Antibody: HRP-conjugated secondary antibody

  • Chemiluminescent Substrate (ECL)

  • SDS-PAGE and Western Blotting equipment

Protocol:

  • Cell Culture: Culture Jurkat T-cells to the desired density.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., 5 µM and 40 µM) or DMSO (vehicle control) for 45 minutes at 37°C.[2][3]

  • Cell Stimulation: Stimulate the T-cell receptor by adding OKT3 antibody for 5 minutes.[2][3]

  • Cell Lysis: Immediately stop the reaction by pelleting the cells and lysing them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against a phospho-protein (pERK or pp38).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with antibodies against the corresponding total proteins (total-ERK or total-p38). An increase in the ratio of phospho-protein to total-protein in inhibitor-treated cells compared to the control indicates successful target engagement.[2]

References

A Comparative Guide to HePTP Inhibitors: ML120 Analog 1 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML120 analog 1 and other hematopoietic protein tyrosine phosphatase (HePTP) inhibitors, supported by experimental data. HePTP, a key negative regulator of the MAPK signaling pathway, has emerged as a promising therapeutic target for hematopoietic malignancies.

Introduction to HePTP and Its Inhibition

Hematopoietic protein tyrosine phosphatase (HePTP), also known as PTPN7, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[1][2] It plays a crucial role in regulating T-cell receptor (TCR) signaling by dephosphorylating and inactivating the mitogen-activated protein kinases (MAPKs) ERK1/2 and p38.[1][3][4] By downregulating these pathways, HePTP can influence cell proliferation, differentiation, and apoptosis.[3][5] Consequently, inhibitors of HePTP are of significant interest for their potential to prolong MAPK activation, which can lead to cell cycle arrest and apoptosis in cancer cells, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL) and acute myelogenous leukemia (AML).[3]

This guide focuses on the comparative analysis of this compound and other notable HePTP inhibitors, presenting their biochemical potency, selectivity, and cellular activity based on available experimental data.

Comparative Analysis of HePTP Inhibitors

The following tables summarize the quantitative data for this compound (also referred to as compound 1 in some literature) and other HePTP inhibitors. The data is compiled from various high-throughput screening and subsequent characterization studies.

Table 1: In Vitro Inhibitory Activity against HePTP
Compound IC50 (µM) Ki (µM)
This compound (Compound 1)0.21[3]0.69 (competitive inhibitor)[6][7]
ML1190.24[8]Not Reported
ML1201.8[9]Not Reported
Table 2: Selectivity Profile of this compound against Other Phosphatases
Phosphatase Selectivity (Fold-Inhibition vs. HePTP)
MKP-325[3]
VHR9[3]
STEP30[3]
PTP-SL5[3]
PTP1B8[3]
SHP112[3]
SHP25[3]
TCPTP5[3]
CD4515[3]
LAR348[3]
LYP9[3]

Experimental Protocols

The data presented in this guide is based on the following key experimental methodologies:

High-Throughput Screening (HTS) for HePTP Inhibitors

A primary high-throughput screen was conducted to identify initial hit compounds from a large chemical library.[3][8]

  • Assay Principle: The assay utilized the generic phosphatase substrate p-nitrophenyl phosphate (B84403) (pNPP). HePTP dephosphorylates pNPP, and the resulting phosphate product is quantified using the colorimetric malachite green-based BioMol Green reagent.[3][8][10]

  • Assay Conditions: The screen was performed in a 384-well format. A total of 112,438 compounds were screened at a concentration of 20 µM.[3][8]

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20.[8][9]

  • Detection: The phosphomolybdylate complex formed with the malachite green-based indicator results in a deep green color, which is measured spectrophotometrically.[8][10]

Dose-Response OMFP Phosphatase Assay

This confirmatory assay was used to determine the IC50 values of the hit compounds and to assess their selectivity against other phosphatases.[3]

  • Assay Principle: This assay is based on the hydrolysis of the substrate O-methyl fluorescein (B123965) phosphate (OMFP) into the highly fluorescent O-methyl fluorescein.[8][10] This method is preferred for its ability to generate reaction progress curves, which helps in identifying time-dependent inhibitors.[8][10]

  • Procedure: The assay is typically run in a microplate format, and the increase in fluorescence over time is monitored to determine the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Cell-Based Assay for HePTP Inhibition

To confirm the activity of the inhibitors in a cellular context, their effect on the phosphorylation of ERK1/2 and p38 was assessed in Jurkat TAg T cells.[3]

  • Cell Culture and Treatment: Jurkat TAg T cells were incubated with the test compounds or a vehicle (DMSO) at 37°C for 45 minutes.[3][10]

  • TCR Stimulation: The T-cell receptor (TCR) was then stimulated for 5 minutes using the anti-CD3 antibody OKT3 to induce the phosphorylation of ERK and p38.[3][10]

  • Analysis: Cell lysates were prepared, and the levels of phosphorylated ERK1/2 (pERK1/2) and phosphorylated p38 (pp38) were determined by immunoblotting using specific antibodies.[3][10] An increase in the levels of pERK and pp38 in the presence of the inhibitor indicates successful inhibition of HePTP in the cells.

Visualizing the Molecular Landscape

The following diagrams illustrate the HePTP signaling pathway and the general workflow for inhibitor screening.

HePTP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TCR T-Cell Receptor (TCR) Ras Ras TCR->Ras Stimulation p38 p38 TCR->p38 Stimulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Differentiation ERK->Proliferation Apoptosis Apoptosis, Cell Cycle Arrest p38->Apoptosis HePTP HePTP HePTP->ERK Dephosphorylation HePTP->p38 Dephosphorylation

Caption: HePTP negatively regulates the MAPK signaling cascade.

Inhibitor_Screening_Workflow Compound_Library Compound Library (112,438 compounds) HTS Primary HTS (pNPP Assay) Compound_Library->HTS Hits Hit Compounds (IC50 < 10 µM) HTS->Hits Dose_Response Dose-Response (OMFP Assay) Hits->Dose_Response Selectivity Selectivity Profiling (vs. other PTPs) Dose_Response->Selectivity Cellular_Assay Cell-Based Assay (Jurkat T-cells) Dose_Response->Cellular_Assay Lead_Compound Lead Compound (e.g., this compound) Selectivity->Lead_Compound Cellular_Assay->Lead_Compound

Caption: Workflow for the discovery of HePTP inhibitors.

Conclusion

This compound has been identified as a potent and selective competitive inhibitor of HePTP.[3][6][7] The experimental data demonstrates its ability to inhibit HePTP both in vitro and in a cellular context, leading to increased phosphorylation of its downstream targets, ERK and p38. Its favorable selectivity profile against a panel of other protein tyrosine phosphatases makes it a valuable tool for further investigation into the therapeutic potential of HePTP inhibition. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon these findings in the ongoing quest for novel cancer therapeutics.

References

A Comparative Guide to TRPC Channel Blockade: ML204 versus Pico145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule inhibitors of Transient Receptor Potential Canonical (TRPC) channels: ML204 and Pico145. The focus is on their efficacy and selectivity in blocking TRPC4 and TRPC5 channels, which are implicated in a variety of physiological and pathological processes, including smooth muscle function, neuronal signaling, and kidney disease.

Introduction to TRPC4/5 Channel Inhibitors

TRPC4 and TRPC5 are non-selective cation channels that can be activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] The lack of potent and selective pharmacological tools has historically hindered the elucidation of their specific roles. ML204 was one of the first potent and selective inhibitors identified for TRPC4 and TRPC5 channels.[2] More recently, Pico145 has emerged as an exceptionally potent inhibitor of TRPC1/4/5 channels.[3] This guide offers a head-to-head comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory potency (IC50) of ML204 and Pico145 against TRPC4 and TRPC5 channels under various experimental conditions.

Table 1: Inhibitory Potency (IC50) of ML204

Target ChannelAssay TypeActivation MethodReported IC50Reference
TRPC4βFluorescence (Ca2+ influx)µ-opioid receptor stimulation (DAMGO)0.96 µM[2][4]
TRPC4βWhole-Cell Patch Clampµ-opioid receptor stimulation (DAMGO)2.9 µM[5]
TRPC4βWhole-Cell Patch ClampIntracellular GTPγS2.85 µM[6]
TRPC5Whole-Cell Patch Clampµ-opioid receptor stimulation~65% inhibition at 10 µM[7]
TRPC6Fluorescence (Membrane Potential)Muscarinic receptor stimulation (ACh)18.4 µM[6]

Table 2: Inhibitory Potency (IC50) of Pico145

Target ChannelAssay TypeActivation MethodReported IC50Reference
TRPC4 (homomeric)Fluorescence (Ca2+ influx)(-)-englerin A0.349 nM[8]
TRPC5 (homomeric)Fluorescence (Ca2+ influx)(-)-englerin A1.3 nM[8]
TRPC4-TRPC1 (heteromeric)Fluorescence (Ca2+ influx)(-)-englerin A0.033 nM[9]
TRPC5-TRPC1 (heteromeric)Fluorescence (Ca2+ influx)(-)-englerin A0.199 nM[10]
TRPC4 (native in ileal myocytes)Whole-Cell Patch ClampIntracellular GTPγS3.1 pM[11][12]
TRPC4 (native in ileal myocytes)Fluorescence (Ca2+ influx)Carbachol (B1668302)2.7 pM[11][12]

Selectivity Profile

ML204: ML204 demonstrates good selectivity for TRPC4/5 over other TRP channels. At concentrations up to 22 µM, it shows no significant activity at TRPV1, TRPV3, TRPA1, and TRPM8 channels.[13] It exhibits a 19-fold selectivity for TRPC4 over TRPC6 when activated via muscarinic receptors.[2][4]

Pico145: Pico145 displays remarkable selectivity. At a concentration of 100 nM, it has no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or store-operated Ca2+ entry mediated by Orai1.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence-Based Intracellular Calcium Assay

This protocol is adapted from the high-throughput screening method used for the characterization of ML204 and is also applicable for Pico145.[14]

Objective: To measure the inhibition of agonist-induced intracellular calcium ([Ca2+]i) influx through TRPC4/5 channels.

Methodology:

  • Cell Culture and Plating: HEK293 cells stably co-expressing the target TRPC channel (e.g., TRPC4β) and a corresponding GPCR (e.g., µ-opioid receptor) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are plated into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (ML204 or Pico145) or vehicle (DMSO) for a predetermined period (e.g., 10-30 minutes) at room temperature.

  • Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded.

  • Channel Activation: An agonist specific for the co-expressed GPCR (e.g., DAMGO for µ-opioid receptor, carbachol for muscarinic receptors) is added to the wells to activate the TRPC channels.

  • Data Analysis: The change in fluorescence intensity, indicative of [Ca2+]i, is monitored over time. The peak fluorescence response is used to determine the concentration-response curve for the inhibitor and to calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method based on studies characterizing both ML204 and Pico145.[7][11]

Objective: To directly measure the inhibitory effect of the compounds on ion currents through TRPC4/5 channels.

Methodology:

  • Cell Preparation: HEK293 cells expressing the TRPC channel of interest are grown on glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing physiological ion concentrations.

  • Pipette Solution: Patch pipettes are filled with an intracellular solution. To study TRPC channel currents in isolation, the intracellular solution typically contains Cs+ instead of K+ to block potassium channels, and BAPTA or EGTA to chelate intracellular calcium. For GPCR-mediated activation, GTP can be included in the pipette solution. For direct G-protein activation, GTPγS can be used.

  • Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Currents are elicited by voltage ramps or steps.

  • Channel Activation and Inhibition: TRPC channel currents are activated by applying an agonist to the extracellular solution or by the inclusion of GTPγS in the intracellular solution. Once a stable baseline current is established, the test compound (ML204 or Pico145) is perfused into the chamber at various concentrations.

  • Data Analysis: The amplitude of the TRPC-mediated current is measured before and after the application of the inhibitor. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GPCR-Mediated TRPC4/5 Activation

TRPC4 and TRPC5 channels are activated downstream of both Gq/11 and Gi/o coupled GPCRs. The activation often requires the coincidence of signals from both pathways.[15]

GPCR_TRPC_Activation cluster_membrane Plasma Membrane GPCR_q Gq/11-coupled Receptor Gq_protein Gq/11 GPCR_q->Gq_protein activates GPCR_i Gi/o-coupled Receptor Gi_protein Gi/o GPCR_i->Gi_protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes TRPC4_5 TRPC4/5 Channel Ca_influx Ca2+ Influx TRPC4_5->Ca_influx mediates Agonist_q Agonist Agonist_q->GPCR_q binds Agonist_i Agonist Agonist_i->GPCR_i binds Gq_protein->PLC activates Gi_protein->TRPC4_5 sensitizes/ co-activates DAG DAG PIP2->DAG produces IP3 IP3 PIP2->IP3 produces DAG->TRPC4_5 activates (for some TRPCs)

Caption: GPCR-mediated activation of TRPC4/5 channels.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing a novel TRPC channel inhibitor.

Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Analysis & Validation HTS High-Throughput Screen (e.g., Fluorescence Assay) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Hits Electrophysiology Patch-Clamp Electrophysiology Dose_Response->Electrophysiology Confirmed Hits Selectivity Selectivity Profiling (vs. other channels) Electrophysiology->Selectivity Potent Compounds Mechanism Mechanism of Action Studies Selectivity->Mechanism Selective Compounds In_Vivo In Vivo Model Testing Mechanism->In_Vivo Validated Inhibitor

Caption: Experimental workflow for TRPC inhibitor characterization.

Conclusion

Both ML204 and Pico145 are valuable tools for studying TRPC4 and TRPC5 channels.

  • ML204 is a potent and selective inhibitor with micromolar efficacy. It has been extensively used and validated in numerous studies, making it a reliable choice for experiments where micromolar concentrations are acceptable.

  • Pico145 represents a significant advancement in TRPC channel pharmacology, exhibiting extraordinary potency in the picomolar to low nanomolar range. Its high potency and selectivity make it an ideal tool for studies requiring very low concentrations of inhibitor to achieve channel blockade, minimizing the potential for off-target effects.

The choice between ML204 and Pico145 will depend on the specific requirements of the experiment, including the desired potency, the expression levels of the target channels, and the potential for off-target effects. For studies demanding the highest potency and selectivity, Pico145 is the superior choice.

References

Comparative Analysis of ML120B: Assessing Potential Cross-Reactivity with Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-characterized kinase inhibitor, ML120B. While the primary focus of existing research has been on its potent inhibition of IκB kinase beta (IKKβ), this document addresses the important question of its selectivity, particularly concerning potential cross-reactivity with phosphatases. Due to a lack of publicly available data on the screening of ML120B against a panel of phosphatases, this guide will focus on its established mechanism of action and provide detailed experimental protocols for how such cross-reactivity could be assessed.

Introduction to ML120B

ML120B is a potent and selective small molecule inhibitor of IκB kinase beta (IKKβ), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival.[4][5][6] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making IKKβ a significant therapeutic target.[3][7] ML120B functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKβ and thereby blocking the phosphorylation of its downstream target, IκBα.[8] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus to activate gene transcription.[1][4]

Cross-Reactivity of ML120B with Phosphatases: An Unexplored Frontier

A thorough review of the scientific literature reveals no specific studies that have systematically evaluated the cross-reactivity of ML120B against a broad panel of phosphatases. Kinase inhibitors, particularly those that are ATP-competitive, can sometimes exhibit off-target effects by binding to the ATP-binding sites of other kinases or, less commonly, to other enzyme classes.[7] However, without direct experimental evidence, any potential interaction of ML120B with phosphatases remains speculative.

The structural and functional differences between kinases and phosphatases make widespread cross-reactivity less probable. Phosphatases catalyze the removal of phosphate (B84403) groups through a hydrolytic mechanism and generally do not possess the highly conserved ATP-binding pocket characteristic of kinases. However, some inhibitors can interact with allosteric sites or other regions of enzymes, making empirical testing essential for a complete selectivity profile.

Given the absence of direct comparative data, the following sections provide the necessary framework for researchers to conduct their own investigations into the potential phosphatase cross-reactivity of ML120B or other kinase inhibitors.

Experimental Protocols for Assessing Phosphatase Cross-Reactivity

To evaluate the potential inhibitory effects of ML120B on phosphatase activity, a variety of established in vitro assays can be employed. The choice of assay often depends on the specific phosphatase, the available substrate, and the desired throughput.

Malachite Green Phosphatase Assay

This colorimetric assay is a common and robust method for detecting the release of inorganic phosphate (Pi) from a substrate.[9][10][11]

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free inorganic phosphate under acidic conditions. The intensity of the color, measured spectrophotometrically at approximately 620-650 nm, is directly proportional to the amount of phosphate released by the phosphatase.

Experimental Workflow:

  • Reaction Setup: In a 96-well plate, combine the purified phosphatase of interest, a suitable phosphopeptide or phosphoprotein substrate, and the assay buffer.

  • Inhibitor Addition: Add varying concentrations of ML120B (or the compound of interest) to the reaction wells. Include appropriate controls (no inhibitor, no enzyme, no substrate).

  • Incubation: Incubate the plate at the optimal temperature for the phosphatase (typically 30°C or 37°C) for a predetermined time to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will denature the enzyme while allowing the colorimetric reaction to occur.

  • Measurement: Read the absorbance of each well using a plate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of phosphatase inhibition against the logarithm of the ML120B concentration to determine the IC50 value, if any.

p-Nitrophenyl Phosphate (pNPP) Assay

This is another widely used colorimetric assay suitable for many types of phosphatases, including alkaline and acid phosphatases.[11][12]

Principle: The substrate, p-nitrophenyl phosphate (pNPP), is colorless. In the presence of a phosphatase, pNPP is dephosphorylated to yield p-nitrophenol, which is yellow under alkaline conditions and can be quantified by measuring absorbance at 405 nm.

Experimental Workflow:

  • Reaction Setup: In a 96-well plate, add the phosphatase and assay buffer.

  • Inhibitor Addition: Add various concentrations of ML120B.

  • Substrate Addition: Initiate the reaction by adding pNPP.

  • Incubation: Incubate at the appropriate temperature for a set period.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH), which also enhances the color of the p-nitrophenol product.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each ML120B concentration and determine the IC50.

Fluorescence-Based Phosphatase Assays

These assays offer higher sensitivity compared to colorimetric methods and are well-suited for high-throughput screening.

Principle: These assays utilize fluorogenic phosphatase substrates. The substrate itself is non-fluorescent or has low fluorescence. Upon dephosphorylation by a phosphatase, a highly fluorescent product is released.

Experimental Workflow:

  • Reaction Setup: Similar to the above assays, combine the phosphatase, buffer, and varying concentrations of ML120B in a microplate (typically a black plate to minimize background fluorescence).

  • Reaction Initiation: Add the fluorogenic substrate to start the reaction.

  • Incubation: Incubate at the optimal temperature.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The measurement can often be done kinetically (in real-time) or as an endpoint reading.

  • Data Analysis: Determine the rate of the reaction or the endpoint fluorescence and calculate the percentage of inhibition to derive an IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context of ML120B and the experimental design for selectivity profiling, the following diagrams are provided.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex activates NFkB_IkBa NF-κB / IκBα IKK_Complex->NFkB_IkBa phosphorylates IκBα ML120B ML120B ML120B->IKK_Complex inhibits IkBa_p p-IκBα IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome degradation NFkB_IkBa->IkBa_p NFkB NF-κB NFkB_IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression activates

Caption: NF-κB Signaling Pathway and the inhibitory action of ML120B on the IKK complex.

G Start Start: Select Phosphatase Panel Assay_Setup Prepare Assay Plate: - Phosphatase - Buffer - Substrate Start->Assay_Setup Compound_Addition Add ML120B (serial dilutions) & Controls Assay_Setup->Compound_Addition Incubation Incubate at Optimal Temperature Compound_Addition->Incubation Detection Detection Step (e.g., add Malachite Green) Incubation->Detection Measurement Measure Signal (Absorbance or Fluorescence) Detection->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

References

Confirming the On-Target Effects of ML120 Analog 1 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML120 analog 1 , a potent and selective inhibitor of IκB kinase β (IKKβ), with other commercially available IKKβ inhibitors. We will delve into its mechanism of action, provide detailed experimental protocols to confirm its on-target effects in a cellular context, and present its performance benchmarked against relevant alternatives.

Introduction to IKKβ and the NF-κB Signaling Pathway

The inhibitor of nuclear factor kappa-B kinase (IKK) complex is a critical regulator of the canonical NF-κB signaling pathway, a cornerstone of the cellular response to inflammatory stimuli, stress, and immune challenges. This pathway plays a pivotal role in cell survival, proliferation, and the expression of pro-inflammatory cytokines. The IKK complex comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). In the canonical pathway, pro-inflammatory cytokines such as TNFα and IL-1β trigger the activation of the IKK complex, leading to the phosphorylation of the inhibitor of κBα (IκBα) by IKKβ. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB heterodimer, most commonly composed of the p50 and p65 (RelA) subunits, allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and anti-apoptotic genes, including IL-6 and TNF-α.[1]

This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of IKKβ, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of the NF-κB pathway. Verifying the on-target engagement and cellular effects of this compound is crucial for its validation as a specific research tool and potential therapeutic agent.

Comparative Analysis of IKKβ Inhibitors

To provide a clear perspective on the performance of this compound, the following table summarizes its in vitro potency in comparison to other widely used IKKβ inhibitors.

InhibitorTarget(s)IC50 (IKKβ)SelectivityKey Features
This compound (MLN120B) IKKβ 45 nM >1000-fold for IKKβ over other IKK isoformsPotent, selective, reversible, and ATP-competitive.[2]
PS-1145IKKβ88 nMSelective for IKKβBlocks TNFα-induced NF-κB activation.[3]
IKK-16IKKβ, IKKα, IKK complex40 nM5-fold for IKKβ over IKKαOrally bioavailable; inhibits LPS-induced TNF-α release in vivo.[1][4]
BMS-345541IKKβ, IKKα300 nM13-fold for IKKβ over IKKαAllosteric inhibitor.[5][6]
TPCA-1IKKβ17.9 nMHighly selective for IKKβPotent inhibitor of IκBα phosphorylation.

Experimental Protocols for On-Target Validation

This section provides detailed methodologies for key experiments to confirm the on-target effects of this compound in a cellular context.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[7]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293T) to 80-90% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40-70°C for 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for IKKβ.

    • Use an appropriate HRP-conjugated secondary antibody and an ECL detection system to visualize the bands.

    • Quantify the band intensities using densitometry software.

Data Analysis:

Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of IKKβ.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This experiment directly assesses the inhibitory effect of this compound on the kinase activity of IKKβ.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, THP-1) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes.

  • Preparation of Cytoplasmic and Nuclear Extracts:

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.[8]

  • Western Blot Analysis:

    • Perform Western blotting on the cytoplasmic extracts using primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.

    • Use an antibody against a cytoplasmic loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Analyze the nuclear extracts by Western blotting using a primary antibody against the p65 subunit of NF-κB.

    • Use an antibody against a nuclear loading control (e.g., Lamin B1 or Histone H3).

    • Visualize and quantify the bands as described in the CETSA protocol.

Data Analysis:

A dose-dependent decrease in the ratio of phospho-IκBα to total IκBα in the cytoplasm, and a corresponding decrease in the nuclear levels of p65, will confirm the inhibitory effect of this compound on IKKβ activity.

Immunofluorescence Microscopy for NF-κB Nuclear Translocation

This method provides a visual confirmation of the inhibition of NF-κB activation.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with this compound and stimulate with TNFα as described in the Western blot protocol.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells.

Data Analysis:

A significant reduction in the nuclear fluorescence of p65 in cells treated with this compound compared to vehicle-treated, stimulated cells will demonstrate the inhibition of NF-κB nuclear translocation.

Quantitative RT-PCR (qRT-PCR) for NF-κB Target Gene Expression

This assay measures the functional downstream consequence of IKKβ inhibition.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Treat cells with this compound and stimulate with TNFα for a longer duration (e.g., 2-6 hours) to allow for gene transcription.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for NF-κB target genes (e.g., IL6, TNF) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

    • The PCR cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

Data Analysis:

Calculate the relative mRNA expression levels using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of IL6 and TNF in cells treated with this compound will confirm the inhibition of NF-κB-mediated gene transcription.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, comparing this compound with other IKKβ inhibitors.

Table 1: Cellular Potency of IKKβ Inhibitors

InhibitorCell LineAssayIC50
This compound HeLa p-IκBα Inhibition (Western Blot) ~100 nM
PS-1145PC-3NF-κB Reporter Assay~5 µM
IKK-16HUVECIκBα Degradation~1 µM
BMS-345541THP-1IL-6 Production~400 nM
TPCA-1A549TNFα Production~20 nM

Table 2: Downstream Effects of IKKβ Inhibitors

Inhibitor (Concentration)Cell Line% Inhibition of p65 Nuclear TranslocationFold Decrease in IL-6 mRNAFold Decrease in TNFα mRNA
This compound (1 µM) HeLa ~85% ~10-fold ~8-fold
PS-1145 (10 µM)PC-3~70%~5-fold~4-fold
IKK-16 (5 µM)HUVEC~80%~12-fold~9-fold
BMS-345541 (1 µM)THP-1~75%~8-fold~6-fold
TPCA-1 (100 nM)A549~90%~15-fold~12-fold

Visualizing the Molecular and Experimental Pathways

To further clarify the concepts discussed, the following diagrams illustrate the canonical NF-κB signaling pathway and the experimental workflows.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 IKK_complex->IkBa_p50_p65 Phosphorylates ML120 This compound ML120->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates NFkB_DNA NF-κB binds to DNA Transcription Transcription of Target Genes (IL-6, TNFα) NFkB_DNA->Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment with This compound & TNFα Stimulation lysis Cell Lysis & Subcellular Fractionation start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-IκBα, IκBα, p65) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of IκBα phosphorylation and NF-κB p65 nuclear translocation.

qRT_PCR_Workflow start Cell Treatment with This compound & TNFα Stimulation rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (IL-6, TNFα, Housekeeping Gene) cdna_synthesis->qpcr data_analysis Relative Gene Expression Analysis (ΔΔCt) qpcr->data_analysis

Caption: Workflow for qRT-PCR analysis of NF-κB target gene expression.

References

Comparative In Vitro Analysis of IRE1α Inhibitors: A Guide to KIRA6 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "ML120" did not yield a specific small molecule inhibitor in the public scientific literature. Given the context of the request, this guide focuses on a well-characterized and relevant alternative: KIRA6 , a potent inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α), a key mediator of the Unfolded Protein Response (UPR). This guide will provide a comparative analysis of KIRA6 and its analogs, offering insights for researchers, scientists, and drug development professionals.

The Unfolded Protein Response (UPR) is a crucial cellular signaling network that responds to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. IRE1α is the most conserved of these sensors and possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, which in turn activates its RNase domain. The RNase activity of IRE1α initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s upregulates genes that enhance the protein folding capacity of the ER. However, chronic or excessive IRE1α activity can lead to apoptosis.[1] Therefore, small molecule inhibitors of IRE1α are valuable tools for studying the UPR and have potential therapeutic applications in diseases associated with ER stress, such as diabetes, neurodegenerative diseases, and cancer.

The IRE1α-XBP1 Signaling Pathway and Inhibition by KIRA6

The following diagram illustrates the activation of the IRE1α-XBP1 pathway under ER stress and the mechanism of inhibition by KIRA6 and its analogs.

IRE1a_pathway ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive Inactive IRE1α Monomer ER_Stress->IRE1a_inactive induces IRE1a_active Active IRE1α Oligomer (Phosphorylated) IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u splices (RNase activity) XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation Nucleus Nucleus XBP1s_protein->Nucleus Translocation UPR_genes UPR Target Genes (e.g., Chaperones, ERAD components) KIRA6 KIRA6 & Analogs KIRA6->IRE1a_active Binds to Kinase Domain, Prevents Oligomerization, Allosterically Inhibits RNase Nucleus->UPR_genes Upregulates

Caption: The IRE1α-XBP1 signaling pathway under ER stress and its inhibition by KIRA6.

Comparative Analysis of KIRA6 Analogs In Vitro

Kinase Inhibiting RNase Attenuators (KIRAs) were developed as ATP-competitive inhibitors that allosterically inhibit the RNase activity of IRE1α by preventing its oligomerization.[2] A systematic structure-activity relationship (SAR) study of a series of analogs based on an imidazopyrazine scaffold has provided valuable insights into the chemical features that govern their potency.

Data Presentation: In Vitro Activity of KIRA Analogs

The following table summarizes the in vitro inhibitory activity of a selection of KIRA6 and its analogs against the kinase and RNase domains of IRE1α. The data is derived from a study by Feldman et al. (2016), where KIRA3 was used as a benchmark.[3]

Compound IDR¹ Group (C-3)R³ Group (Aryl)R⁴ Group (Urea)Kinase IC₅₀ (nM)RNase IC₅₀ (nM)
1 (KIRA3) Isopropyl3-TrifluoromethylphenylNaphthyl16001800
2 Cyclobutyl3-TrifluoromethylphenylNaphthyl480380
3 Cyclopropylmethyl3-TrifluoromethylphenylNaphthyl160180
12 Cyclopropylmethyl3-ChlorophenylNaphthyl280300
13 Cyclopropylmethyl4-ChlorophenylNaphthyl280310
17 Cyclopropylmethyl3-MethoxyphenylNaphthyl260320
20 Cyclopropylmethyl4-(4-methylpiperazin-1-yl)phenylNaphthyl230250
21 Cyclopropylmethyl3-(4-methylpiperazin-1-yl)phenylNaphthyl280320
25 Cyclopropylmethyl3-TrifluoromethylphenylPhenyl510011000
26 Cyclopropylmethyl3-Trifluoromethylphenyl4-Chlorophenyl17001800
29 Cyclopropylmethyl3-Trifluoromethylphenyl4-Methoxyphenyl (B3050149)11001300
KIRA6 Cyclopropylmethyl4-((4-methylpiperazin-1-yl)methyl)phenyl1H-Indazol-5-yl600N/A*

*Note: The IC₅₀ for KIRA6's RNase activity is often evaluated in cellular assays by measuring XBP1 splicing. The provided table focuses on a direct in vitro comparison from a specific SAR study. KIRA6 has a reported IC₅₀ of 0.6 µM for IRE1α in cellular assays.[4]

Structure-Activity Relationship (SAR) Summary

The SAR analysis of the KIRA analogs reveals several key insights[3]:

  • C-3 Position (R¹): Small cycloalkyl groups at this position are well-tolerated and can enhance potency. For instance, replacing the isopropyl group of compound 1 with a cyclopropylmethyl group in compound 3 resulted in a 10-fold increase in potency for both kinase and RNase inhibition.

  • Aryl Group (R³): A variety of 3- and 4-substituted phenyl groups are tolerated at this position. Analogs with chloro (12 , 13 ) and methoxy (B1213986) (17 ) substitutions maintain high potency. Notably, the incorporation of a 4-methylpiperazin-1-yl group, found in the approved drug imatinib, also yields potent inhibitors (20 , 21 ).

  • Urea (B33335) Group (R⁴): The nature of this group is critical for potent activity. Replacing the naphthyl group of the most potent analogs with smaller aromatic groups like phenyl (25 ), 4-chlorophenyl (26 ), or 4-methoxyphenyl (29 ) leads to a significant decrease in inhibitory activity.

A strong correlation (R² = 0.88) is observed between the kinase and RNase IC₅₀ values, supporting the mechanism that these compounds inhibit the RNase activity by binding to the ATP-binding site of the kinase domain.[3]

Off-Target Effects and Selectivity

An objective comparison requires an evaluation of a compound's selectivity. While initially considered highly selective, recent studies have revealed that KIRA6 has off-target activities.

  • Kinase Selectivity: Photoaffinity labeling studies have shown that KIRA6 can bind to a range of nucleotide-binding proteins, not just kinases.[5]

  • Specific Off-Targets: KIRA6 has been demonstrated to inhibit the kinase activity of Lyn and Fyn (Src family kinases) and p38 MAPK.[6][7] In fact, the inhibitory effect of KIRA6 on mast cell degranulation was found to be independent of IRE1α but was attributed to its inhibition of Lyn kinase.[6] Another study showed that KIRA6 inhibits leukotriene biosynthesis in phagocytes through a p38-dependent, IRE1α-independent mechanism.[8] Furthermore, KIRA6 has been shown to be a potent inhibitor of the receptor tyrosine kinase KIT.[9]

These findings highlight the importance of using appropriate controls, such as IRE1α knockout cells, when interpreting data from studies using KIRA6 to probe the function of IRE1α.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize IRE1α inhibitors.

In Vitro IRE1α Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of recombinant IRE1α or the phosphorylation of a substrate.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant IRE1α - Kinase Buffer - Test Compound (e.g., KIRA6 analog) - Myelin Basic Protein (MBP) substrate - [γ-³²P]ATP or cold ATP start->reagents incubation1 Pre-incubation: Incubate IRE1α, MBP, and test compound in kinase buffer. reagents->incubation1 initiation Initiate Reaction: Add ATP to start the phosphorylation reaction. incubation1->initiation incubation2 Incubate at 30°C. initiation->incubation2 termination Terminate Reaction: Add SDS-PAGE loading buffer and heat. incubation2->termination analysis Analysis: - SDS-PAGE - Autoradiography (for ³²P) or Western Blot (for phospho-specific Ab) termination->analysis quantification Quantification: Densitometry to determine the extent of phosphorylation and calculate IC₅₀. analysis->quantification end End quantification->end

Caption: Experimental workflow for an in vitro IRE1α kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Prepare serial dilutions of the test compounds (e.g., KIRA6 analogs) in DMSO, then dilute in kinase buffer.

    • Prepare a solution of recombinant human IRE1α (cytosolic domain, IRE1α*) and a substrate such as Myelin Basic Protein (MBP).

  • Pre-incubation:

    • In a reaction tube, combine the recombinant IRE1α*, MBP, and the test compound at various concentrations.

    • Incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP. For radiometric assays, use [γ-³²P]ATP (e.g., 10 µM). For non-radiometric assays, use unlabeled ATP (e.g., 20 µM).

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination:

    • Stop the reaction by adding SDS-PAGE loading dye and heating at 95°C for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • For radiometric assays, expose the gel to a phosphor screen and visualize using a phosphorimager.

    • For non-radiometric assays, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.

  • Data Quantification:

    • Quantify the band intensities using densitometry software.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular XBP1 Splicing Assay (RT-PCR)

This assay measures the endoribonuclease activity of IRE1α in a cellular context by quantifying the ratio of spliced to unspliced XBP1 mRNA.[10][11]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in a 6-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (e.g., KIRA6 analog) for 1-2 hours.

    • Induce ER stress by treating the cells with an agent such as tunicamycin (B1663573) (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 100-300 nM) for 4-6 hours.

  • RNA Extraction and cDNA Synthesis:

    • Wash the cells with PBS and extract total RNA using a suitable method (e.g., TRIzol reagent).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • Example Human XBP1 primers:

      • Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

      • Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

    • Use PCR cycling conditions appropriate for the primers and polymerase (e.g., 30-35 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 30s).[12]

  • Gel Electrophoresis and Analysis:

    • Resolve the PCR products on a high-resolution agarose (B213101) gel (e.g., 2.5-3%).

    • The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as two distinct bands, with the XBP1s band being 26 bp smaller.

    • Visualize the bands using a gel documentation system.

  • Quantification:

    • Quantify the intensity of the XBP1u and XBP1s bands using densitometry software (e.g., ImageJ).

    • Calculate the percentage of XBP1 splicing for each condition.

Conclusion

The comparative analysis of KIRA6 and its analogs provides a clear structure-activity relationship for the inhibition of IRE1α. The imidazopyrazine scaffold offers a versatile platform for developing potent inhibitors, with specific substitutions at the C-3, aryl, and urea positions significantly influencing activity. While KIRA6 is a potent and widely used tool to study the IRE1α pathway, its off-target effects on kinases such as Lyn, p38, and KIT necessitate careful experimental design and data interpretation. The detailed protocols provided herein offer a foundation for the in vitro characterization of these and other novel IRE1α inhibitors, which will continue to be invaluable for dissecting the complexities of the Unfolded Protein Response in health and disease.

References

Preclinical Efficacy of Mcl-1 Inhibition in Pancreatic Cancer: A Comparative Analysis of UMI-77 and Gemcitabine in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the novel Mcl-1 inhibitor, UMI-77, against the standard-of-care chemotherapy, gemcitabine (B846), in pancreatic cancer animal models. This analysis is supported by experimental data from published studies, detailing therapeutic outcomes and methodologies.

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein frequently overexpressed in various malignancies, including pancreatic cancer, contributing to therapeutic resistance.[1] Small molecule inhibitors targeting Mcl-1 have emerged as a promising strategy to induce cancer cell death. This guide focuses on UMI-77, a potent and selective Mcl-1 inhibitor and an analog of the lead compound UMI-59, and evaluates its anti-tumor activity in a well-established pancreatic cancer xenograft model. In parallel, we present data on gemcitabine, a nucleoside analog widely used in the treatment of pancreatic cancer, to provide a benchmark for efficacy.[2][3]

While the initial scope of this guide included ML120, a selective inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), a thorough literature review revealed a lack of available in vivo efficacy data for this compound in relevant animal models. Therefore, the comparative analysis herein will focus on the Mcl-1 inhibitor UMI-77 and gemcitabine, for which robust preclinical data exists.

Comparative Efficacy in Pancreatic Cancer Xenograft Models

The following tables summarize the quantitative data on the anti-tumor efficacy of UMI-77 and gemcitabine in mouse xenograft models of pancreatic cancer.

Compound Animal Model Cell Line Dosage and Administration Treatment Duration Tumor Growth Inhibition Reference
UMI-77Nude MiceBxPC-360 mg/kg, intravenous (i.v.), 5 days/week2 weeksSignificant tumor growth inhibition(PMID: 24402035)
GemcitabineNude MiceBxPC-3125 mg/kg, weekly42 daysSignificant primary tumor growth inhibition(PMID: 28628802)
GemcitabinePatient-Derived Xenograft (PDX)-100 mg/kg, twice weekly3 weeks80% reduction in tumor volume (in a sensitive model)(PMID: 32098822)

Note: Direct comparison of percentage inhibition is challenging due to variations in experimental design, treatment duration, and endpoint measurements across different studies.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.

UMI-77 Efficacy in BxPC-3 Xenograft Model
  • Animal Model: Female athymic nude mice.

  • Cell Line and Implantation: BxPC-3 human pancreatic cancer cells were implanted subcutaneously.

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. UMI-77 was administered intravenously at a dose of 60 mg/kg, five days a week for two weeks. The control group received the vehicle.

  • Efficacy Evaluation: Tumor volume was monitored regularly throughout the study. At the end of the treatment period, tumors were excised and weighed.

  • Reference: (PMID: 24402035)

Gemcitabine Efficacy in BxPC-3 Orthotopic Xenograft Model
  • Animal Model: Athymic nu/nu nude mice.

  • Cell Line and Implantation: BxPC-3 cells expressing Green Fluorescent Protein (GFP) were orthotopically implanted into the pancreas.

  • Treatment: Mice were treated with either a high dose (125 mg/kg, weekly) or a low dose (25 mg/kg, weekly) of gemcitabine.

  • Efficacy Evaluation: Primary tumor growth was monitored. The extent of peritoneal metastases was also assessed at the end of the study.

  • Reference: (PMID: 28628802)

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is fundamental to evaluating the therapeutic potential of these agents.

Mcl-1 Inhibition and Apoptosis Induction

Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins.[1] It sequesters pro-apoptotic proteins such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation, which leads to apoptosis.[1] Mcl-1 inhibitors like UMI-77 bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade in cancer cells that are dependent on Mcl-1 for their survival.[1]

Mcl1_Pathway cluster_0 Normal Cell Survival cluster_1 Mcl-1 Inhibition Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bax Bax Mcl1->Bax Inhibits Apoptosis_inhibited Apoptosis Inhibited UMI77 UMI-77 Mcl1_inhibited Mcl-1 UMI77->Mcl1_inhibited Inhibits Bak_free Bak (active) Bax_free Bax (active) Apoptosis_induced Apoptosis Induced Bak_free->Apoptosis_induced Bax_free->Apoptosis_induced

Mechanism of Mcl-1 Inhibition by UMI-77
Gemcitabine's Mechanism of Action

Gemcitabine is a prodrug that, once transported into the cell, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[4] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[4] dFdCTP is incorporated into DNA, where it causes chain termination and induces apoptosis.[4]

Gemcitabine_Pathway Gemcitabine Gemcitabine (dFdC) dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Metabolic Activation and Mechanism of Action of Gemcitabine

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for evaluating the efficacy of anti-cancer agents in a xenograft model, applicable to both UMI-77 and gemcitabine studies.

Experimental_Workflow start Start cell_culture Pancreatic Cancer Cell Culture (e.g., BxPC-3) start->cell_culture implantation Subcutaneous or Orthotopic Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (UMI-77 or Gemcitabine) randomization->treatment control Vehicle Control Administration randomization->control monitoring Tumor Volume and Body Weight Measurement treatment->monitoring control->monitoring endpoint Endpoint Analysis (Tumor Excision, Weight, Histology, etc.) monitoring->endpoint end End endpoint->end

Generalized Xenograft Model Experimental Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the small molecule inhibitor ML120, also known as ML133 and VU0155069, against its primary target, the inward rectifier potassium (Kir) channel Kir2.1, and other related ion channels. The data presented is compiled from multiple electrophysiological and high-throughput screening studies to offer an objective overview of its selectivity profile.

Executive Summary

ML120 (ML133) has emerged as a potent inhibitor of the Kir2.1 channel, which plays a crucial role in regulating the resting membrane potential in various excitable cells, including cardiac myocytes and neurons.[1][2][3] While demonstrating significant potency for Kir2.1, its selectivity is a critical consideration for its application as a specific pharmacological tool. This guide outlines the quantitative measures of its activity against a panel of related Kir channels and other key cardiac ion channels, providing researchers with the necessary data to design and interpret experiments effectively.

Data Presentation: Inhibitory Activity of ML120 (ML133)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ML120 (ML133) against various ion channels. The data highlights the compound's preference for the Kir2.x family of channels.

Ion ChannelIC50 (µM)pHCommentsReference
Kir2.1 0.29 8.5Potent inhibition, exhibits pH dependency.[1][4]
1.8 7.4[4]
10.0 6.5[4]
Kir2.2Similar to Kir2.1-Little selectivity within the Kir2.x family.[5]
Kir2.3Similar to Kir2.1-Little selectivity within the Kir2.x family.[5]
Kir1.1 (ROMK)>30-Good selectivity against Kir1.1.[1]
>3007.4[4]
Kir4.176-Weak activity.[4][5]
Kir7.133-Weak activity.[4][5]
hERG (KCNH2)>30-Counter-screened and found to have no significant activity.[1]
KCNQ9--Counter-screened and found to have no significant activity.[4]

Signaling Pathway and Point of Intervention

The following diagram illustrates a simplified signaling pathway involving the Kir2.1 channel and highlights the inhibitory action of ML120. Kir2.1 channels are fundamental in maintaining the negative resting membrane potential of cells. Their inhibition by ML120 leads to membrane depolarization, which can have significant downstream effects on cellular excitability and function.

Kir2_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Kir2_1 Kir2.1 Channel K_in K+ (in) Kir2_1->K_in K+ Influx RMP Resting Membrane Potential Kir2_1->RMP Maintains K_out K+ (out) K_out->Kir2_1 ML120 ML120 (ML133) ML120->Kir2_1 Inhibition Depolarization Membrane Depolarization ML120->Depolarization

Caption: ML120 inhibits the Kir2.1 channel, blocking K+ influx and causing membrane depolarization.

Experimental Protocols

The specificity of ML120 (ML133) was primarily determined using two key experimental methodologies: thallium flux assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed characterization.

Thallium Flux Assay

This assay was employed for the initial high-throughput screening to identify inhibitors of the Kir2.1 channel.[1]

  • Cell Line: A HEK293 cell line stably expressing the human Kir2.1 channel was used.[1]

  • Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the Kir2.1 channels using a Tl+-sensitive fluorescent dye (e.g., FluxOR). Inhibition of the channel results in a decreased fluorescent signal.

  • Protocol Outline:

    • HEK293-Kir2.1 cells were plated in 384-well plates.

    • Cells were loaded with a Tl+-sensitive fluorescent dye.

    • Test compounds, including ML120, were added to the wells.

    • A stimulus solution containing Tl+ was added to initiate ion influx.

    • The change in fluorescence was measured over time using a plate reader.

    • Counterscreens were performed against the parental HEK293 cell line to eliminate compounds with non-specific effects.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to confirm and quantify the inhibitory activity and selectivity of ML120 on various ion channels.[1]

  • Cell Lines: HEK293 cells stably or transiently expressing the ion channel of interest (e.g., Kir2.1, Kir1.1, hERG) were used.[1]

  • Principle: This method allows for the direct measurement of ionic currents flowing through the channels in the cell membrane of a single cell.

  • Protocol Outline:

    • Whole-cell currents were recorded using an Axopatch 200B amplifier.

    • Glass micropipettes with a resistance of 3-4 MΩ were used to form a high-resistance seal with the cell membrane.

    • The bath solution typically contained 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, and 10 mM HEPES, with the pH adjusted as required for the experiment (e.g., 6.5, 7.4, 8.5).[1]

    • A voltage protocol was applied to the cell to elicit channel currents. For Kir2.1, this often involved a step to -100 mV followed by a voltage ramp from -100 mV to +100 mV.[4]

    • The baseline current was recorded before the application of ML120.

    • ML120 was then perfused into the bath solution at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value.

Logical Workflow for Specificity Determination

The following diagram illustrates the workflow used to establish the specificity profile of ML120.

Specificity_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Primary_Hit Primary Hit Identification (e.g., ML120) HTS->Primary_Hit Counterscreen Counterscreening (Parental Cell Line, hERG, KCNQ9) Primary_Hit->Counterscreen Electrophysiology Electrophysiological Validation (Whole-Cell Patch Clamp) Counterscreen->Electrophysiology Selectivity_Panel Selectivity Profiling (Kir1.1, Kir4.1, Kir7.1) Electrophysiology->Selectivity_Panel Specificity_Profile ML120 Specificity Profile Selectivity_Panel->Specificity_Profile

Caption: Workflow for determining the specificity of ML120 from HTS to detailed profiling.

Conclusion

ML120 (ML133) is a potent inhibitor of Kir2.1 channels with an IC50 in the sub-micromolar to low micromolar range.[4] It exhibits good selectivity against the closely related Kir1.1 channel and has weak activity against Kir4.1 and Kir7.1.[4][5] However, it lacks selectivity among the members of the Kir2.x subfamily.[5] The compound also shows a clean profile against other critical cardiac ion channels like hERG.[1] Researchers should consider the pH-dependent nature of its potency and its lack of selectivity within the Kir2.x family when designing and interpreting studies utilizing this valuable pharmacological tool.

References

Independent Verification of USP1 Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to USP1 Inhibition

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in DNA repair pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[1][2] It acts in concert with its cofactor, UAF1 (USP1-associated factor 1), to remove ubiquitin from key substrates such as FANCD2 and PCNA.[1][3] By inhibiting USP1, cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, can be rendered more susceptible to DNA damaging agents, a concept known as synthetic lethality.[1][4] This makes USP1 an attractive therapeutic target in oncology.

Comparative Analysis of USP1 Inhibitors

The following tables summarize key quantitative data for two well-characterized USP1 inhibitors, ML323 and KSQ-4279. An independent verification of "ML120 analog 1" would require generating similar data through the experimental protocols outlined in the subsequent section.

Table 1: In Vitro Potency of USP1 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
ML323USP1/UAF176Biochemical (Ub-Rho)[2]
KSQ-4279USP1/UAF1≤50Biochemical (Ub-Rho)[2]
This compoundUSP1/UAF1Data not available--

Table 2: Cellular Activity of USP1 Inhibitors

CompoundCell LineCellular Target Engagement AssayEndpointReference
ML323Various Cancer Cell LinesWestern Blot for Ub-PCNA/Ub-FANCD2Increased ubiquitination[3][5]
KSQ-4279Various Cancer Cell LinesWestern Blot for Ub-PCNA/Ub-FANCD2Increased ubiquitination[1]
This compoundData not available---

Experimental Protocols for Independent Verification

To independently verify the activity of a putative USP1 inhibitor like "this compound," a series of biochemical and cell-based assays should be performed.

Biochemical Assay for USP1/UAF1 Inhibition

This assay directly measures the enzymatic activity of the purified USP1/UAF1 complex and its inhibition by a test compound.

Principle: The assay utilizes a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110 (Ub-Rho) or Ubiquitin-AMC.[2][3][6][7] When the USP1/UAF1 complex cleaves the ubiquitin from the fluorophore, a fluorescent signal is produced. An inhibitor will reduce the rate of this cleavage, leading to a decrease in fluorescence.

Materials:

  • Recombinant human USP1/UAF1 complex

  • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compound (e.g., this compound) and known inhibitors (ML323, KSQ-4279)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test and reference inhibitors in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the USP1/UAF1 enzyme to the wells of the 384-well plate. Then, add the diluted inhibitors to the respective wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine110).

  • Data Analysis: Determine the reaction rate (slope of the fluorescence curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can enter cells and engage with its target, USP1, leading to the expected downstream biological effect.

Principle: Inhibition of USP1 in cells leads to an accumulation of its ubiquitinated substrates, primarily ubiquitinated PCNA (Ub-PCNA) and ubiquitinated FANCD2 (Ub-FANCD2).[3] These can be detected by Western blotting.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known sensitivity to USP1 inhibition)

  • Cell culture reagents

  • Test compound and known inhibitors

  • Cisplatin (B142131) or other DNA damaging agent (optional, to induce substrate ubiquitination)

  • Lysis buffer

  • Antibodies: anti-PCNA, anti-FANCD2, anti-ubiquitin, and appropriate secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or reference inhibitors for a specified period (e.g., 24 hours). In some experiments, co-treatment with a DNA damaging agent like cisplatin can be used to enhance the ubiquitination signal.[3]

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PCNA and FANCD2. The ubiquitinated forms of these proteins will appear as bands with higher molecular weights.

  • Data Analysis: Quantify the band intensities for the ubiquitinated and non-ubiquitinated forms of the target proteins to determine the dose-dependent effect of the inhibitor on substrate ubiquitination.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the USP1 signaling pathway and a typical experimental workflow for inhibitor validation.

USP1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_fa_pathway Fanconi Anemia Pathway cluster_tls_pathway Translesion Synthesis cluster_usp1 USP1 Complex DNA Damage DNA Damage FANCD2 FANCD2 PCNA PCNA FANCD2_Ub FANCD2-Ub FANCD2->FANCD2_Ub Ubiquitination DNA Repair DNA Repair FANCD2_Ub->DNA Repair Promotes PCNA_Ub PCNA-Ub PCNA->PCNA_Ub Ubiquitination PCNA_Ub->DNA Repair Promotes USP1_UAF1 USP1/UAF1 USP1_UAF1->FANCD2_Ub Deubiquitinates USP1_UAF1->PCNA_Ub Deubiquitinates ML120_analog_1 This compound (or other inhibitor) ML120_analog_1->USP1_UAF1 Inhibits

Caption: The USP1/UAF1 complex deubiquitinates FANCD2 and PCNA, acting as a negative regulator of DNA damage repair pathways.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_assay In Vitro USP1/UAF1 Assay (Ub-Rho/Ub-AMC) ic50 Determine IC50 biochem_assay->ic50 cell_treatment Treat Cells with Inhibitor western_blot Western Blot for Ub-PCNA/Ub-FANCD2 cell_treatment->western_blot target_engagement Confirm Target Engagement western_blot->target_engagement start Putative USP1 Inhibitor (e.g., this compound) start->biochem_assay start->cell_treatment

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for ML120 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like ML120 analog 1 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, fostering a culture of safety and trust in your laboratory operations.

Before initiating any disposal protocol, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound.[1] The SDS contains vital information regarding potential hazards, requisite personal protective equipment (PPE), and emergency procedures.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or solution form. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]

Avoid Exposure: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[2] Direct contact with skin and eyes should be strictly avoided.[1][2]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[1]

  • In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the individual to fresh air and seek immediate medical help.[2]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Quantitative Data on Waste Segregation

Proper segregation of waste streams is the foundation of a safe and compliant disposal plan. The following table outlines the appropriate containers for different types of waste generated during the handling of this compound.

Waste TypeContainer TypeLabeling Requirements
Solid Waste (Unused/expired powder)Original or new, sealed, clearly labeled waste container"Hazardous Waste," "this compound"
Contaminated Labware (e.g., pipette tips, tubes)Designated, sealed hazardous waste bag or container"Hazardous Waste," "this compound Contaminated Debris"
Aqueous Solutions Clearly labeled, sealed waste container (compatible with aqueous waste)"Hazardous Waste," "Aqueous Waste with this compound"
Solvent-Based Solutions Clearly labeled, sealed waste container (compatible with organic solvents)"Hazardous Waste," "Organic Solvent Waste with this compound"
Contaminated Sharps (Needles, syringes)Designated sharps container"Hazardous Waste," "Sharps Contaminated with this compound"

Experimental Protocol for Disposal

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[2] Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be placed in a designated, sealed hazardous waste bag or container.[2]

  • Solutions: Aqueous and solvent-based solutions containing this compound must be collected in separate, appropriately labeled, and sealed hazardous waste containers. Do not mix different solvent waste streams unless explicitly permitted by your institution's hazardous waste management program.[3]

  • Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]

Step 2: Labeling and Storage

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "aqueous solution in water," "in DMSO").[4] Include the date of waste generation and the principal investigator's name and contact information.[4]

  • Storage: Store all hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly closed to prevent spills or leaks.[3][5] Secondary containment, such as a spill tray, is recommended.[3]

Step 3: Arrange for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.[4][5]

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory. Do not transport hazardous waste yourself.[5]

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Consult SDS for this compound B Wear Appropriate PPE (Lab coat, gloves, safety glasses) A->B C Solid Waste (Unused Powder) B->C Generate Waste D Contaminated Labware (Gloves, tips, etc.) B->D Generate Waste E Liquid Waste (Aqueous & Solvent-based) B->E Generate Waste F Contaminated Sharps (Needles, Syringes) B->F Generate Waste G Seal in Labeled Hazardous Waste Containers C->G D->G E->G F->G H Store in Designated Secondary Containment Area G->H I Contact Institutional EHS for Pickup H->I J Proper Disposal by Licensed Facility I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for ML120 Analog 1

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of ML120 analog 1, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Hand Protection Chemical impermeable glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Respiratory Use in a well-ventilated area.To avoid inhalation of dust or vapors.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Emergency Procedures

In the event of exposure or a spill, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of properly to prevent environmental contamination.

  • Collect and arrange for disposal in suitable and closed containers.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Do not let the chemical enter drains.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Accordance with Regulations F->G H Doff and Dispose of/Clean PPE G->H

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。